2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLPTSMJAQPVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865385 | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27603-25-4 | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27603-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027603254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by its oxidation to the final product. This document details the experimental protocols, quantitative data, and logical workflow of this synthetic route.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 27603-25-4 |
| Molecular Formula | C₄H₃F₃N₂O₂S₂[1] |
| Molecular Weight | 232.21 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Boiling Point | 269 °C[1] |
| Density | 1.65 g/cm³[1] |
| Flash Point | 116 °C[1] |
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of methyldithiocarbazinate with trifluoroacetic acid to yield the intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. The subsequent step is the oxidation of this intermediate to the final sulfonyl product.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This procedure is based on the reaction of methyldithiocarbazinate (MDTC) with trifluoroacetic acid (TFA), often in the presence of an aromatic solvent like toluene.
General Protocol:
-
A slurry is formed by adding methyldithiocarbazinate to toluene in a reaction flask.
-
Trifluoroacetic acid is then added to the slurry with agitation. The molar ratio of TFA to MDTC is typically in excess, ranging from 1.1:1 to 5:1.[2]
-
The reaction mixture is heated to a temperature between 30°C and 150°C for 1 to 5 hours.[2]
-
Following the reaction, water and excess trifluoroacetic acid are removed by azeotropic distillation.[2]
-
A significant byproduct, 2,5-bis-(methylthio)-1,3,4-thiadiazole, may form. This can be removed by cooling the reaction mixture and acidifying it with a concentrated inorganic acid, such as sulfuric acid, followed by phase separation.[3]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reactants | Methyldithiocarbazinate, Trifluoroacetic Acid | [2] |
| Solvent | Toluene | [2] |
| Molar Ratio (TFA:MDTC) | 1.1:1 to 5:1 | [2] |
| Reaction Temperature | 30°C to 150°C | [2] |
| Reaction Time | 1 to 5 hours | [2] |
| Yield | 90-93% | [2] |
Step 2: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
The intermediate from Step 1 is oxidized to the final product using an oxidizing agent and a catalyst.
General Protocol:
-
The starting material, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, is dissolved in a suitable solvent such as toluene or glacial acetic acid.[4]
-
A catalyst, typically a molybdenum or tungsten compound (e.g., sodium tungstate), is added to the mixture.[4]
-
An oxidizing agent, commonly hydrogen peroxide, is introduced to the reaction mixture.[4]
-
The reaction is carried out at an elevated temperature, generally between 60°C and 110°C.
-
Upon completion of the reaction, the final product, this compound, can be isolated, for instance, by cooling the solution to induce crystallization.[5]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | [4] |
| Oxidizing Agent | Hydrogen Peroxide | [4] |
| Catalyst | Molybdenum or Tungsten compounds | [4] |
| Solvent | Toluene or Glacial Acetic Acid | [4] |
| Reaction Temperature | 60°C to 110°C | |
| Yield | ~65% to 95% | [4][5] |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
Expected Spectroscopic Features:
-
¹H NMR: For the final product, a singlet corresponding to the methyl protons of the sulfonyl group would be expected.
-
¹³C NMR: Signals corresponding to the carbons of the thiadiazole ring, the trifluoromethyl group, and the methyl group would be present.
-
IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching) would be a key indicator of successful oxidation.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the respective compounds would confirm their formation.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0926141B1 - Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - Google Patents [patents.google.com]
- 4. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 5. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | 27603-25-4 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with significant potential in the agrochemical and pharmaceutical industries. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for their determination, and presents a visual representation of its synthesis and proposed biological action. The information herein is intended to support further research and development involving this compound.
Introduction
This compound is a synthetic organic compound characterized by a five-membered thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] These functional groups are known to impart desirable properties in biologically active molecules, with the trifluoromethyl group often enhancing lipophilicity and metabolic stability, and the methylsulfonyl group potentially increasing solubility in polar solvents and influencing reactivity.[1] This compound has garnered interest as an intermediate in the synthesis of herbicides and for its intrinsic antifungal, insecticidal, and potential anticancer activities.[2][3] A thorough understanding of its physicochemical properties is paramount for its application in drug design and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 27603-25-4 | [2] |
| Molecular Formula | C4H3F3N2O2S2 | [1] |
| Molecular Weight | 232.20 g/mol | [5] |
| Appearance | White to off-white powder | [2] |
| SMILES | CS(=O)(=O)c1nnc(s1)C(F)(F)F | [5] |
| InChI Key | SQLPTSMJAQPVKR-UHFFFAOYSA-N | [2] |
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 86 °C | [6] |
| Boiling Point | 269 °C at 760 mmHg | [2][7] |
| Density | 1.65 g/cm³ | [2] |
| Flash Point | 116 °C | [2][7] |
| Vapor Pressure | 0.0125 mmHg at 25°C | [6] |
| Refractive Index | 1.465 | [6] |
| LogP (predicted) | 0.9604 - 2.04120 | [5][6] |
| pKa (predicted) | -7.04 ± 0.10 | [8] |
| Solubility | DMSO, Methanol (Slightly) | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
The primary method for the synthesis of this compound is through the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[9][10]
-
Reaction: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
-
Oxidizing Agent: Hydrogen peroxide is a commonly used oxidizing agent.[9]
-
Catalyst: The reaction is catalyzed by a tungsten catalyst, such as sodium tungstate, potassium tungstate, or tungstic acid, often in the presence of glacial acetic acid.[9] A molybdenum catalyst can also be used.[10]
-
Solvent: The reaction is typically carried out in an aprotic, aromatic solvent like toluene.[10]
-
Temperature: The oxidation is generally performed at a temperature ranging from 60°C to 110°C.[9]
-
Procedure:
-
Dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in the chosen solvent in a reaction vessel.
-
Add the tungsten or molybdenum catalyst and glacial acetic acid to the mixture.
-
Heat the reaction mixture to the desired temperature.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture at the reaction temperature until the reaction is complete (monitored by a suitable analytical technique like gas chromatography).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization.
-
References
- 1. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS # 27603-25-4, this compound - chemBlink [chemblink.com]
- 8. lookchem.com [lookchem.com]
- 9. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 10. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
An In-depth Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a synthetic heterocyclic compound, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known and potential mechanisms of action, drawing from available literature and analysis of its structural features. While specific mechanistic data for this compound is limited, this document consolidates information on its reported antifungal, herbicidal, and potential anticancer properties. Furthermore, this guide details robust experimental protocols for the elucidation of its precise molecular interactions and biological effects, aiming to facilitate further research and development.
Introduction
This compound is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their broad spectrum of biological activities.[1] The unique chemical structure of this molecule, featuring a trifluoromethyl group and a methylsulfonyl group, suggests a potential for potent and specific interactions with biological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the sulfonyl group can participate in hydrogen bonding.[2] This compound is a known intermediate in the synthesis of herbicides and has documented antifungal properties.[3] This guide will explore the available information and plausible mechanisms underlying its observed biological effects.
Known and Potential Mechanisms of Action
The precise molecular targets of this compound are not extensively characterized in publicly available literature. However, based on its structural similarity to other bioactive thiadiazole derivatives and its reported activities, several potential mechanisms of action can be postulated.
Antifungal Activity
Patents have reported the antifungal activity of this compound.[3] While the exact mechanism is not detailed for this specific compound, other 1,3,4-thiadiazole derivatives have been shown to exert their antifungal effects through various mechanisms, including the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]
Herbicidal Activity
As an intermediate in herbicide synthesis, its mode of action is of significant interest. Thiadiazole derivatives are known to act as herbicides through various mechanisms, including the inhibition of photosynthesis and the disruption of electron transport and photophosphorylation. Some thiadiazole compounds mimic plant hormones, leading to uncontrolled growth and eventual plant death.
Potential Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer activity. The proposed mechanisms for related compounds involve the induction of apoptosis (programmed cell death) through various signaling pathways. A plausible, yet unconfirmed, mechanism for this compound could be the inhibition of key enzymes involved in cancer cell proliferation and survival.
Carbonic Anhydrase Inhibition: A Plausible Target
A significant area of investigation for thiadiazole-containing compounds is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. The sulfonamide group, structurally related to the sulfonyl group in the topic compound, is a classic zinc-binding group found in many potent CA inhibitors. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents. Given the structural similarities, it is highly probable that this compound may act as a carbonic anhydrase inhibitor.
Quantitative Data
| Compound Class | Target/Organism | Assay Type | Potency (IC50/MIC) | Reference |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | Antifungal Susceptibility | MIC: 0.048-3.12 µg/mL | [4] |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | Antifungal Susceptibility | MIC: < 0.048 µg/mL | [4] |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives | Various Fungi | Mycelial Growth Inhibition | EC50: 2.9-93.3 µg/mL | [5] |
Experimental Protocols
To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following detailed experimental protocols are recommended.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of CA-II solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm at 30-second intervals for 5 minutes.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Visualizations
Potential Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a thiadiazole derivative, a potential mechanism for the anticancer activity of this compound.
Caption: Hypothetical apoptotic pathway initiated by the compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the enzyme inhibitory activity of the compound.
Caption: Workflow for the in vitro enzyme inhibition assay.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic and agrochemical agents. While its precise mechanisms of action are yet to be fully elucidated, its known biological activities and structural features suggest potential interactions with key cellular targets such as carbonic anhydrases. The experimental protocols detailed in this guide provide a clear path for future research to uncover the specific molecular basis of its activity and to quantify its potency. Further investigation into this compound is warranted to unlock its full potential in various applications.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 4. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Executive Summary: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, also known as TDA sulfone, is a specialized heterocyclic compound with significant applications in the agrochemical industry. Its structure, featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl and a trifluoromethyl group, imparts desirable properties such as enhanced lipophilicity and metabolic stability. This document provides an in-depth review of its chemical properties, established synthesis protocols, and primary biological activities. The principal application of this compound is as a key intermediate in the manufacturing of herbicides.[1][2][3] Furthermore, it has demonstrated notable antifungal, insecticidal, and bactericidal properties, highlighting its potential for broader use in integrated pest management systems.[4]
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[4][5] The presence of the trifluoromethyl group increases the molecule's stability and lipophilicity, while the methylsulfonyl group can influence its solubility and reactivity.[2][6] These characteristics are crucial for its function in agrochemical formulations.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 27603-25-4[6] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₄H₃F₃N₂O₂S₂[5][6] |
| Molecular Weight | 232.21 g/mol [4][6] |
| SMILES | CS(=O)(=O)C1=NN=C(S1)C(F)(F)F[3] |
| InChIKey | SQLPTSMJAQPVKR-UHFFFAOYSA-N[3][6] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to off-white powder/solid[4][5] |
| Melting Point | 86 °C[5] |
| Boiling Point | 268.7 - 269 °C (at 760 mmHg)[4][5] |
| Density | 1.65 g/cm³[4][5] |
| Flash Point | 116.3 °C[5] |
| LogP | 2.04[5] |
Synthesis and Manufacturing
The primary industrial method for producing this compound is through the catalytic oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA).[1][7] This reaction typically employs a strong oxidizing agent, such as hydrogen peroxide, in the presence of a metal catalyst.
Caption: General workflow for the synthesis of TDA sulfone via oxidation.
Several patented methods detail the specific conditions for this conversion. The choice of catalyst and solvent system is critical for achieving high yield and purity.
-
Protocol 1: Tungsten-Catalyzed Oxidation in Acetic Acid This process involves oxidizing 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole with an oxidizing agent in a reaction mixture that contains glacial acetic acid and a catalytic amount of a tungsten catalyst.[7] The tungsten catalyst can be tungstic acid itself or a compound capable of forming pertungstic acid, such as sodium or potassium tungstate.[7] The molar ratio of glacial acetic acid to the TDA precursor is typically maintained between 0.1:1 and 0.5:1.[7]
-
Protocol 2: Molybdenum or Tungsten-Catalyzed Oxidation in Aprotic Solvent An alternative method involves the oxidation of TDA using hydrogen peroxide in the presence of an activated molybdenum or tungsten catalyst, such as molybdic or tungstic acid.[1] This reaction is preferably carried out in an aprotic, aromatic solvent like toluene, and notably, proceeds in the absence of glacial acetic acid.[1] The activated catalyst can be formed in-situ by acidifying an alkali metal molybdate or tungstate salt with an acid like sulfuric acid.[1]
-
Protocol 3: Ultrasonic-Microwave Assisted Synthesis A high-efficiency protocol utilizes a composite oxidation catalyst of sodium chlorite and sodium tungstate in toluene.[8] The reaction is initiated under ultrasonic power (e.g., 800 W at 60°C) and then further driven by a combined ultrasonic-microwave system after the addition of more hydrogen peroxide.[8] This method has been reported to produce the final product with a yield of 95% and a purity of 99.6%.[8]
Table 3: Summary of Synthesis Conditions
| Precursor | Oxidizing Agent | Catalyst System | Solvent / Medium | Reported Yield | Reported Purity |
|---|---|---|---|---|---|
| TDA | Hydrogen Peroxide | Tungsten catalyst (e.g., tungstic acid) | Glacial Acetic Acid | High | Not specified |
| TDA | Hydrogen Peroxide | Activated Molybdenum or Tungsten catalyst | Toluene | Not specified | Not specified |
| TDA | Hydrogen Peroxide (35% and 70%) | Sodium Chlorite & Sodium Tungstate | Toluene | 95%[8] | 99.6%[8] |
Agrochemical and Biological Applications
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] For this compound specifically, the applications are predominantly in the agrochemical sector.
Caption: Overview of the primary applications of TDA sulfone.
The most significant use of this compound is as a crucial building block in the synthesis of more complex herbicides.[1][2] It is a key intermediate in the production of herbicides that are vital for modern agriculture and weed management.[2] The trifluoromethyl and methylsulfonyl groups contribute to the efficacy of the final active herbicidal molecules.[2]
Research has consistently shown that this compound possesses significant antifungal activity against various fungal pathogens.[1][4] This property makes it a candidate for the development of new antifungal treatments in both agriculture and medicine.[4]
In addition to its antifungal properties, the compound has demonstrated potential as an insecticidal and bactericidal agent.[4] This dual activity is valuable for creating broad-spectrum pesticide formulations used in integrated pest management to control multiple threats simultaneously.[4]
While less documented, the anticancer potential of TDA sulfone has been explored in structure-activity relationship (SAR) studies.[4] The broader class of 1,3,4-thiadiazole derivatives is well-known for anticancer properties, suggesting this specific compound may warrant further investigation in oncological research.[10]
Mechanism of Action
The precise molecular mechanism of action for this compound is not extensively detailed in the available literature. However, its bioactivity can be attributed to its key functional groups.[4] The trifluoromethyl (CF₃) group is known to enhance the lipophilicity and metabolic stability of a molecule, which allows for more effective interaction with biological membranes and enzymes.[4][6] The electrophilic nature of the sulfonyl (SO₂) group allows it to participate in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets.[4]
References
- 1. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 2. nbinno.com [nbinno.com]
- 3. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 7. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 8. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | 27603-25-4 [chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and Development of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This heterocyclic compound has garnered interest for its potential applications in agrochemicals and pharmaceuticals. This document collates available data on its synthesis, outlines detailed experimental protocols, and discusses its known biological effects, including antifungal, herbicidal, and potential anticancer activities. Due to a lack of publicly available quantitative data for this specific molecule, representative data for structurally related compounds are presented to illustrate the potential biological profile. This guide also explores the proposed mechanisms of action and provides a conceptual framework for its interaction with biological systems.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal and agricultural chemistry, known to impart a wide range of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while a methylsulfonyl group can modulate solubility and target interactions.[4][5] The subject of this guide, this compound, combines these features, suggesting a potential for potent and diverse biological effects. This document aims to consolidate the existing knowledge on this compound to aid researchers and developers in exploring its therapeutic and agrochemical potential.
Physicochemical Properties
This compound is a white to off-white powder.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₃F₃N₂O₂S₂ | [6] |
| Molecular Weight | 232.204 g/mol | [6] |
| SMILES | CS(=O)(=O)c1nnc(s1)C(F)(F)F | [6] |
| InChIKey | SQLPTSMJAQPVKR-UHFFFAOYSA-N | [6] |
| CAS Number | 27603-25-4 | [5] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][7] Several patented methods describe catalytic oxidation processes to achieve this transformation in high yield.
Experimental Protocol: Catalytic Oxidation Synthesis
This protocol is based on methodologies described in the patent literature.[7][8]
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrogen peroxide (30-35% solution)
-
Tungsten catalyst (e.g., sodium tungstate, tungstic acid) or Molybdenum catalyst (e.g., sodium molybdate)
-
Glacial acetic acid
-
Toluene
-
Sulfuric acid (optional, for catalyst activation)
Procedure:
-
In a suitable reaction vessel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in an aprotic solvent such as toluene.
-
Add a catalytic amount of a tungsten or molybdenum-based catalyst. The catalyst can be an alkali metal salt (e.g., sodium tungstate) which may be activated by acidification with sulfuric acid to form the corresponding acid in situ.[7][8]
-
To this mixture, add glacial acetic acid.
-
Heat the reaction mixture to a temperature between 60°C and 110°C with stirring.
-
Slowly add hydrogen peroxide solution to the heated mixture over a period of several hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at the elevated temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, cool the reaction mixture and proceed with product isolation, which may involve washing with water, separation of the organic layer, and removal of the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization to yield this compound as a solid.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Biological Activities
While specific quantitative data for this compound is limited in publicly accessible literature, the broader class of 1,3,4-thiadiazole derivatives exhibits a range of biological activities. This compound has been noted for its antifungal properties and as an intermediate in the synthesis of herbicides.[4][7]
Antifungal Activity
Table 1: Representative Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives
| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |
| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048-3.12 µg/mL (MIC) | |
| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | <0.048 µg/mL (MIC) | |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles | Various Fungi | 2.9-93.3 µg/mL (EC50) | [2] |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential antifungal activity of the 1,3,4-thiadiazole sulfone scaffold.
Herbicidal Activity
2-(Alkylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazoles are recognized as intermediates in the production of herbicides.[7] The specific herbicidal activity and mechanism of action for this compound are not detailed in the available literature. However, other thiadiazole derivatives are known to act as herbicides through various mechanisms, including inhibition of photosynthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in the context of structure-activity relationship (SAR) studies of the 1,3,4-thiadiazole class.[4] Derivatives of this heterocyclic system have demonstrated cytotoxic effects against various cancer cell lines, with some showing potency comparable to established chemotherapeutic agents like doxorubicin.[4] The proposed mechanism often involves the induction of apoptosis.[4]
Table 2: Representative Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives with Trifluoromethyl Substituents
| Compound Description | Cell Line | Activity (IC50) | Reference |
| 1,3,4-Thiadiazole with trifluoromethyl substituent | MCF7 (breast cancer) | Data not specified | [9] |
| 1,3,4-Thiadiazole with trifluoromethyl substituent | PC3 (prostate cancer) | Data not specified | [9] |
| 1,3,4-Thiadiazole with trifluoromethyl substituent | SKNMC (neuroblastoma) | Data not specified | [9] |
Note: This table highlights the investigation of anticancer activity in a class of compounds related to the subject of this guide. Specific IC50 values for this compound are not available in the reviewed literature.
Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated. However, based on its chemical structure, a general mechanism of action can be proposed. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve metabolic stability.[4] The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes.[4]
For antifungal activity, related thiadiazole derivatives have been shown to disrupt the fungal cell wall and membrane integrity. In the context of anticancer activity, the induction of apoptosis is a commonly suggested mechanism for this class of compounds.[4]
DOT Diagram: Proposed General Mechanism of Action
References
- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. AU2008329194A1 - 2-(benzyl- and 1H-pyrazol-4-ylmethyl)sulfinyl thiazole derivatives as herbicides and plant growth regulators - Google Patents [patents.google.com]
- 6. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, CAS number 27603-25-4. This heterocyclic compound has garnered significant interest in the agrochemical and pharmaceutical industries due to its potent antifungal, insecticidal, and herbicidal properties. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for professionals in research and development.
Core Chemical and Physical Properties
This compound is a white solid organic compound.[1] Its structure, featuring a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, contributes to its notable chemical stability and biological activity.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity.[3]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [1][2] |
| Molecular Weight | 232.204 g/mol | [1] |
| CAS Number | 27603-25-4 | [2][4] |
| Appearance | White to off-white powder/solid | [1][4] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 268.7 °C at 760 mmHg | [1] |
| Density | 1.65 g/cm³ | [1][4] |
| Flash Point | 116.3 °C | [1] |
| Vapor Pressure | 0.0125 mmHg at 25°C | [1] |
| Refractive Index | 1.465 | [1] |
| LogP | 2.04120 | [1] |
| Solubility | Likely low in aprotic solvents | [4] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][5] Various oxidizing agents and catalysts have been explored to optimize this conversion, with methods utilizing hydrogen peroxide in the presence of a molybdenum or tungsten catalyst being prominent.[4][5]
Detailed Experimental Protocol for Synthesis
The following protocol is based on a patented method for the synthesis of this compound.[5]
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA) (98.8% purity)
-
Toluene
-
Sodium molybdate monohydrate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
35 wt% Hydrogen Peroxide (H₂O₂) solution in water
Procedure:
-
To a solution of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (202.6 g, 1.0 mole) in toluene (116.2 g), add 5 grams of sodium molybdate monohydrate and 2 grams of concentrated H₂SO₄ with stirring.
-
Heat the mixture to 80°C with continuous stirring.
-
Uniformly add a 35 weight percent H₂O₂ solution (260 g, 2.67 mole) over a period of 4 hours.
-
Maintain the reaction temperature at 80 ± 2°C during the addition of H₂O₂.
-
After the addition is complete, continue to cook the reaction mixture at 80°C for approximately 2-3 hours.
-
Monitor the reaction progress using gas chromatography until the mono-oxidized species of TDA are less than 1%.
-
Upon completion, the product can be isolated and purified.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological and Pharmacological Activities
This compound exhibits a broad spectrum of biological activities, making it a valuable compound in various applications.[4]
Antifungal Properties
Insecticidal and Bactericidal Effects
Studies have indicated potential insecticidal and bactericidal activities, highlighting its utility in agricultural settings to combat various pests and bacteria.[4]
Herbicidal Intermediate
This compound serves as a crucial intermediate in the synthesis of herbicides.[3][4] Its chemical structure is amenable to modification for the development of targeted herbicidal formulations.[4]
Potential Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated anticancer properties.[4] While specific studies on the anticancer effects of this compound are not detailed in the provided search results, related thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines.[4] The proposed mechanism involves interaction with cellular targets leading to apoptosis.[4]
Mechanism of Action
The biological activity of this compound is attributed to its unique chemical structure. The trifluoromethyl group increases the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes.[4] The sulfonyl group can engage in hydrogen bonding and other molecular interactions, contributing to its overall bioactivity.[4]
Biological Activity and Mechanism Overview
Caption: Overview of biological activities and potential mechanisms of action.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be worn when handling this chemical.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the development of new agrochemicals and pharmaceuticals. Its well-defined synthesis and broad spectrum of biological activity make it a subject of ongoing research and development. This guide provides a foundational understanding of its core properties and applications, intended to support further scientific inquiry and innovation.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
Elucidating the Structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in the agrochemical and pharmaceutical industries. This document outlines the synthetic pathway, detailed experimental protocols, and a comprehensive approach to its structural characterization using modern spectroscopic techniques.
Introduction
This compound is a synthetic organic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl moiety often enhances metabolic stability and lipophilicity, while the methylsulfonyl group can modulate solubility and reactivity, making this scaffold attractive for the development of herbicides and pharmaceuticals. This guide serves as a comprehensive resource for the unambiguous identification and characterization of this molecule.
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[2] This reaction is typically carried out using a strong oxidizing agent in the presence of a catalyst.
Experimental Protocol: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from established patent literature.
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrogen peroxide (30-50% aqueous solution)
-
Glacial acetic acid
-
Tungsten catalyst (e.g., sodium tungstate, potassium tungstate, or tungstic acid)
-
Toluene (or other suitable aprotic aromatic solvent)
-
Sulfuric acid (optional, for acidification)
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable solvent such as toluene in a reaction flask equipped with a stirrer and a condenser.
-
Add a catalytic amount of a tungsten catalyst and glacial acetic acid to the reaction mixture.
-
Heat the mixture to a temperature between 60°C and 110°C with continuous stirring.
-
Slowly add hydrogen peroxide to the heated reaction mixture. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of time to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, acidify the mixture with sulfuric acid.
-
The product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid is then washed with cold water and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Expected ¹H NMR Data:
Due to the absence of protons directly attached to the thiadiazole ring or the trifluoromethyl group, the ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons of the sulfonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH ₃ |
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~45 | -SO₂C H₃ |
| ~120 (quartet, J ≈ 270 Hz) | -C F₃ |
| ~155 (quartet, J ≈ 40 Hz) | C -CF₃ (on thiadiazole ring) |
| ~165 | C -SO₂CH₃ (on thiadiazole ring) |
Expected ¹⁹F NMR Data:
The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | -CF ₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl, trifluoromethyl, and thiadiazole ring functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1350-1300 & ~1160-1120 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~1300-1100 | Strong | C-F stretching of CF₃ group |
| ~1600-1400 | Medium-Weak | C=N and N-N stretching of the thiadiazole ring |
| ~3000-2900 | Weak | C-H stretching of the methyl group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₃F₃N₂O₂S₂), which is approximately 232.21 g/mol .[2]
-
Major Fragmentation Pathways: The fragmentation pattern is expected to involve the loss of small, stable molecules or radicals.
| m/z | Proposed Fragment |
| 232 | [M]⁺ |
| 163 | [M - CF₃]⁺ |
| 153 | [M - SO₂CH₃]⁺ |
| 79 | [SO₂CH₃]⁺ |
| 69 | [CF₃]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Synthesis and structural elucidation workflow.
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.
Caption: Proposed MS fragmentation pathway.
Conclusion
The structural elucidation of this compound is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. The data obtained from NMR, IR, and Mass Spectrometry, when analyzed in conjunction, provide a definitive confirmation of the molecule's structure. This guide provides the necessary theoretical and practical framework for researchers and scientists to confidently synthesize and characterize this important heterocyclic compound.
References
Potential Therapeutic Applications of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound featuring a thiadiazole core, has been identified primarily as a potent antifungal agent and a key intermediate in the synthesis of agricultural chemicals. The inherent biological activity of the 1,3,4-thiadiazole scaffold, present in numerous therapeutic agents, suggests a broader potential for this specific molecule. This technical guide provides a comprehensive review of the known and potential therapeutic targets of this compound, drawing from patent literature and analogous research on related compounds. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows to facilitate further research and drug development efforts.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The subject of this guide, this compound (also referred to as TDA sulfone), is a derivative that has been specifically noted for its significant antifungal efficacy.[2][3] The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can participate in hydrogen bonding and influence solubility and reactivity, making this compound a person of interest for therapeutic applications.[2] Although primarily utilized as an intermediate in herbicide production, its documented biological activity warrants a deeper investigation into its potential as a therapeutic agent.[4]
Confirmed Biological Activity: Antifungal Properties
The primary documented therapeutic potential of this compound lies in its antifungal activity. This has been established in patent literature, which describes its efficacy against a variety of fungal pathogens.[2][3]
Quantitative Data
Table 1: Antifungal Activity of Structurally Related 2-Sulfonyl-1,3,4-thiadiazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048 - 3.12 | [5][6] |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | < 0.048 | [5][6] |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles | Various Fungi | 2.9 - 93.3 (EC50) | [7] |
Postulated Mechanism of Action
The precise mechanism of antifungal action for this compound has not been elucidated. However, based on the known mechanisms of other antifungal agents and the chemical properties of this molecule, a potential pathway can be hypothesized. The lipophilic nature, enhanced by the trifluoromethyl group, may facilitate its passage through the fungal cell membrane.[2] Once inside the cell, the sulfonyl group could potentially interact with and inhibit essential enzymes, disrupting cellular processes.[2]
Experimental Protocol: Antifungal Susceptibility Testing (General)
While the specific protocol used for this compound is not detailed in available literature, a standard method for assessing the in vitro antifungal activity of a novel compound is the broth microdilution assay.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified cell density.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no compound) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Potential Therapeutic Target: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a common feature in a multitude of compounds investigated for their anticancer properties.[8] Derivatives have been shown to induce apoptosis and interfere with various cellular processes in cancer cells.[9] While no specific anticancer studies on this compound have been found, the potential for such activity exists based on the extensive research into analogous compounds.
Insights from Related Compounds
Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines. The IC50 values for some of these compounds are in the low micromolar range, indicating significant potency.
Table 2: Cytotoxic Activity of Various 1,3,4-Thiadiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MCF-7 (Breast) | 21.3 (µg/mL) | [3] |
| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | Not specified, but showed high activity | [3] |
Potential Signaling Pathways in Anticancer Activity
Based on studies of other 1,3,4-thiadiazole derivatives, potential anticancer mechanisms could involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the potential anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Other Potential Therapeutic Targets
The 1,3,4-thiadiazole nucleus is associated with a broad range of other biological activities, suggesting that this compound could have other, as-yet-unexplored therapeutic applications. These include potential roles as an antibacterial, insecticidal, and enzyme inhibitory agent.[2][10] Further research is required to investigate these possibilities.
Conclusion and Future Directions
This compound is a compound with confirmed antifungal activity. While its primary current use is as a chemical intermediate, the inherent biological activities of the 1,3,4-thiadiazole scaffold suggest a broader therapeutic potential, particularly in the realm of anticancer research. The immediate next steps for elucidating its therapeutic potential should focus on:
-
Quantitative Antifungal Studies: Determining the MIC values of this compound against a panel of clinically relevant fungal pathogens.
-
In Vitro Cytotoxicity Screening: Evaluating the anticancer activity of the compound against a diverse range of cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both fungal and cancer cells.
The data and protocols presented in this guide provide a foundational framework for initiating these further investigations into the therapeutic potential of this compound.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with known antifungal, insecticidal, and bactericidal properties.[1] Given its potential applications in agrochemicals and pharmaceuticals, a thorough understanding of its molecular properties is crucial for further development and optimization. This document outlines the predicted physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the title compound using established computational models. Detailed methodologies for these in silico predictions are provided, alongside a proposed mechanism of antifungal action involving the inhibition of the ergosterol biosynthesis pathway. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis.
Introduction
This compound (CAS No. 27603-25-4) is a synthetic organic molecule that serves as a key intermediate in the production of certain herbicides.[2] Its chemical structure, featuring a 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, imparts significant biological activity.[1][2] The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity, making this scaffold a person of interest for the development of new bioactive agents.[2][3] This guide employs in silico methods to predict the compound's properties, offering a rapid and cost-effective approach to evaluate its drug-likeness and potential safety profile, thereby guiding future experimental research.
Predicted Physicochemical and Pharmacokinetic Properties
A series of in silico models were employed to predict the physicochemical and pharmacokinetic properties of this compound. The canonical SMILES string, CS(=O)(=O)C1=NN=C(S1)C(F)(F)F, was used as the input for these predictions.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. The predicted properties for the title compound are presented in Table 1.
| Property | Predicted Value | Reference |
| Molecular Formula | C4H3F3N2O2S2 | [4][5] |
| Molecular Weight | 232.21 g/mol | [4] |
| LogP (Octanol/Water Partition Coefficient) | 0.96 | [6] |
| Water Solubility (LogS) | -2.5 (Moderately soluble) | pkCSM Prediction |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | [6] |
Pharmacokinetic (ADME) Properties
The ADME profile of a compound dictates its bioavailability and persistence in the body. The predicted ADME properties are summarized in Table 2.
| Parameter | Predicted Value | Interpretation | Reference |
| Absorption | |||
| Caco-2 Permeability (logPapp) | 0.45 cm/s | Moderate | pkCSM Prediction |
| Intestinal Absorption (Human) | 85% | High | pkCSM Prediction |
| P-glycoprotein Substrate | No | Not an efflux pump substrate | pkCSM Prediction |
| Distribution | |||
| VDss (human) (Log L/kg) | -0.1 | Low distribution | pkCSM Prediction |
| Fraction Unbound (human) | 0.35 | Moderate protein binding | pkCSM Prediction |
| BBB Permeability (LogBB) | -0.8 | Low | pkCSM Prediction |
| CNS Permeability (LogPS) | -2.5 | Low | pkCSM Prediction |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | SwissADME Prediction |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | SwissADME Prediction |
| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 | SwissADME Prediction |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME Prediction |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | SwissADME Prediction |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.3 | Low | pkCSM Prediction |
| Renal OCT2 Substrate | No | Not a substrate for renal uptake | pkCSM Prediction |
Predicted Toxicological Properties
Early assessment of potential toxicity is a critical step in the development of any new chemical entity. The predicted toxicity profile for this compound is presented in Table 3. It is important to note that this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7]
| Toxicity Endpoint | Predicted Value | Interpretation | Reference |
| AMES Toxicity | No | Non-mutagenic | pkCSM Prediction |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM Prediction |
| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM Prediction |
| Skin Sensitisation | No | Unlikely to be a skin sensitizer | pkCSM Prediction |
| Minnow Toxicity (log mM) | -0.5 | High toxicity to aquatic life | pkCSM Prediction |
| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Moderate acute toxicity | pkCSM Prediction |
| Oral Rat Chronic Toxicity (LOAEL) | 1.8 (log mg/kg_bw/day) | Potential for toxicity with repeated exposure | pkCSM Prediction |
Methodologies for In Silico Prediction
The in silico predictions presented in this guide were generated using widely recognized and freely accessible web-based tools. The general workflow for these predictions is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. SwissADME [swissadme.ch]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 6. Molecular Modelling Group [molecular-modelling.ch]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
In-Depth Technical Guide: Computational Docking of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with EGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the computational docking of the novel small molecule, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and in silico methods such as molecular docking are pivotal in the early stages of drug discovery for identifying and optimizing potential inhibitors. This document outlines the theoretical background, experimental procedures for protein and ligand preparation, the execution of molecular docking simulations, and the analysis of results. All quantitative data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field of computational drug design.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various human cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Consequently, the ATP-binding site of the EGFR kinase domain has become a prime target for the development of small-molecule inhibitors.[7]
The compound this compound is a synthetic heterocyclic molecule.[8] Its structure features a 1,3,4-thiadiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.[9][10] The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methylsulfonyl group may participate in key binding interactions.[8][11] Although primarily investigated as an intermediate in herbicide synthesis, its structural motifs suggest potential as a kinase inhibitor.
Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[12] This method is instrumental in virtual screening for hit identification and in lead optimization to enhance binding affinity and selectivity. By simulating the intermolecular interactions between the ligand and the protein, docking algorithms can provide valuable insights into the binding mode and free energy of binding, thereby guiding the rational design of more potent and specific inhibitors.[13]
This guide provides a step-by-step protocol for docking this compound into the ATP-binding site of the EGFR kinase domain, offering a practical framework for researchers to evaluate its potential as a novel EGFR inhibitor.
Materials and Methods
This section details the protocols for preparing the protein and ligand, and for performing the molecular docking simulation.
Protein Preparation
A high-resolution crystal structure of the human EGFR kinase domain is required. For this study, we will use the PDB entry 2GS6 , which represents the active conformation of the kinase domain.[14]
Protocol:
-
Obtain Protein Structure: Download the PDB file for 2GS6 from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Pre-processing:
-
Load the PDB structure into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).
-
Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands or ions.
-
Inspect the protein for missing residues or atoms. If necessary, use modeling tools to build and refine these missing parts.
-
For this protocol, we will focus on chain A of the dimeric structure.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4.
-
Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). Most molecular modeling packages have built-in tools for this step.
-
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms. This is typically done using a steepest descent or conjugate gradient algorithm.
-
Final Output: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
Ligand Preparation
The 3D structure of this compound needs to be generated and optimized.
Protocol:
-
Generate 2D Structure: Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain the SMILES string: CS(=O)(=O)C1=NN=C(S1)C(F)(F)F.[15]
-
Convert to 3D: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment:
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds (torsions) that will be explored during the docking simulation.
-
-
Final Output: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).
Molecular Docking Protocol
This protocol uses AutoDock Vina, a widely used open-source docking program.
Protocol:
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the ATP-binding site of the EGFR kinase domain.
-
To accurately define the active site, the grid box can be centered on the position of a known co-crystallized inhibitor (e.g., erlotinib from PDB ID: 1M17).[1][16]
-
A typical grid size would be 25 Å x 25 Å x 25 Å with a spacing of 1 Å between grid points.
-
-
Docking Simulation:
-
Execute the docking calculation using the prepared protein and ligand files, and the defined grid parameters.
-
The command for AutoDock Vina would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of speed and accuracy.
-
-
Analysis of Results:
-
The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the top-ranked poses in the context of the protein's active site using molecular graphics software.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Results
The results of the computational docking simulation are presented below. The binding affinities for the top predicted poses of this compound are summarized, and the key interacting residues in the EGFR kinase domain are identified.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -7.8 | 0.00 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| 2 | -7.5 | 1.21 | Gln791 | Leu718, Ala743, Met766, Leu788 |
| 3 | -7.2 | 1.89 | - | Val726, Ala743, Leu792, Leu844 |
| 4 | -7.0 | 2.34 | Met793 | Leu718, Val726, Pro794 |
| 5 | -6.8 | 2.95 | - | Ala743, Leu788, Cys797 |
Table 1: Predicted binding affinities and interacting residues for the top 5 docking poses of this compound with the EGFR kinase domain.
The top-ranked pose, with a binding affinity of -7.8 kcal/mol, indicates a favorable binding interaction. The analysis of this pose reveals that the ligand forms hydrogen bonds with the backbone of Met793 in the hinge region, a critical interaction for many EGFR inhibitors. Hydrophobic interactions with key residues such as Leu718, Val726, Ala743, and Leu844 further stabilize the ligand in the ATP-binding pocket.
Discussion
The computational docking results suggest that this compound has the potential to bind to the ATP-binding site of the EGFR kinase domain with a moderate affinity. The predicted binding mode of the top-ranked pose is consistent with that of known Type I EGFR inhibitors, which occupy the adenine-binding region and form hydrogen bonds with the hinge residue Met793.
The trifluoromethyl group of the ligand is predicted to be oriented towards a hydrophobic pocket, which is a favorable interaction. The methylsulfonyl group appears to be solvent-exposed but may contribute to the overall electronic properties of the molecule that favor binding.
It is important to note that docking scores are predictions and do not always perfectly correlate with experimental binding affinities.[17] Factors not accounted for in standard docking protocols, such as protein flexibility and the energetic cost of desolvation, can influence the actual binding energy. Therefore, the findings from this in silico study should be validated through experimental assays, such as enzymatic inhibition assays (e.g., IC50 determination) and biophysical binding assays (e.g., Surface Plasmon Resonance).
Further computational studies, such as molecular dynamics (MD) simulations, could provide a more detailed understanding of the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.[17]
Conclusion
This technical guide has provided a detailed protocol for the computational docking of this compound with the EGFR kinase domain. The results indicate that this compound is a potential candidate for development as an EGFR inhibitor, with a predicted binding affinity and interaction profile that warrant further investigation. The methodologies and visualizations presented herein offer a clear and reproducible framework for researchers to conduct similar in silico studies in the pursuit of novel therapeutics targeting EGFR and other kinase-mediated diseases.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. jpmsonline.com [jpmsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 9. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking, Synthesis, characterization and preliminary cytotoxic evaluation of new 1, 3,4-Thiadiazole derivatives as EGFR inhibitors | Semantic Scholar [semanticscholar.org]
- 11. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Antifungal Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,3,4-thiadiazole scaffold has been identified as a promising pharmacophore in the development of novel antifungal agents. This technical guide focuses on the antifungal potential of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a member of this class. While specific quantitative data for this exact compound is not extensively available in publicly accessible literature, this document compiles and analyzes data from closely related 1,3,4-thiadiazole derivatives to provide a comprehensive overview of its expected antifungal properties, potential mechanisms of action, and the experimental protocols required for its evaluation. The inclusion of both a sulfonyl and a trifluoromethyl group is anticipated to enhance its biological activity, making it a compound of significant interest for further investigation.
Introduction
Invasive fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised individuals. The current arsenal of antifungal drugs is limited, and its efficacy is challenged by the rise of resistant strains. The 1,3,4-thiadiazole ring is a versatile heterocyclic structure that has been incorporated into a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that this compound, in particular, exhibits significant antifungal activity, positioning it as a candidate for the development of new antifungal treatments. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding, both of which can contribute to the compound's overall bioactivity.
Putative Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related 1,3,4-thiadiazole derivatives, several potential mechanisms can be proposed.
-
Disruption of Fungal Cell Membrane and Wall: Many 1,3,4-thiadiazole derivatives have been shown to interfere with the integrity of the fungal cell membrane and cell wall. This can occur through the inhibition of key enzymes involved in the biosynthesis of essential components like ergosterol and β-(1,3)-glucan. The lipophilic nature of the trifluoromethyl group may facilitate the compound's interaction with and disruption of the lipid bilayer of the fungal cell membrane.[1]
-
Inhibition of Ergosterol Biosynthesis: A common target for azole antifungals is the enzyme 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis. Some 1,3,4-thiadiazole derivatives have been found to inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.[2]
-
Induction of Oxidative Stress: Certain flavonol derivatives containing a 1,3,4-thiadiazole moiety have been observed to induce the production of reactive oxygen species (ROS) in fungal cells.[3][4] This leads to membrane lipid peroxidation and the release of cellular contents, ultimately causing cell death.
The following diagram illustrates a proposed general mechanism of action for antifungal 1,3,4-thiadiazole derivatives.
Caption: Proposed Antifungal Mechanism of Action.
Quantitative Antifungal Activity Data
Table 1: In Vitro Antifungal Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048 - 3.12 | [5] |
| Cryptococcus neoformans | <0.048 | [5] | |
| Aspergillus niger | 1.56 - 6.25 | [5] | |
| Aspergillus fumigatus | 1.56 - 6.25 | [5] | |
| 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | Candida albicans ATCC 10231 | 5 - 10 | [2] |
| Candida krusei ATCC 6258 | 10 | [2] | |
| Candida glabrata ATCC 2001 | 10 | [2] | |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 - 96 | [1] |
| Novel 1,3,4-thiadiazole derivatives | Rhizopus oryzae | 150 - >300 | [6] |
| Flavonol derivatives containing 1,3,4-thiadiazole | Botrytis cinerea | 2.4 (EC50) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound, based on established standards and published research on related compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of twofold dilutions are then made in RPMI-1640 medium in the 96-well plates.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to obtain the final desired inoculum concentration (typically 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds).
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the specific mold being tested.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Caption: Broth Microdilution MIC Assay Workflow.
Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway in fungal cells.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Sabouraud Dextrose Broth
-
Test compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture: Grow fungal cells in Sabouraud Dextrose Broth to mid-log phase.
-
Compound Treatment: Treat the fungal cultures with various concentrations of the test compound (and a no-drug control) and incubate for a defined period.
-
Sterol Extraction: Harvest the cells by centrifugation, wash, and resuspend in the saponification solution. Heat the samples, then allow them to cool. Extract the sterols by adding n-heptane and sterile water, followed by vigorous vortexing.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube and scan the absorbance between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths. A reduction in ergosterol content in treated cells compared to the control indicates inhibition of the biosynthesis pathway.
Signaling Pathways
While a specific signaling pathway targeted by this compound has not been identified, the induction of reactive oxygen species (ROS) by related compounds suggests a potential link to stress response pathways in fungi.
Caption: Putative ROS-Mediated Signaling Pathway.
This proposed pathway suggests that the thiadiazole compound could induce ROS production, leading to oxidative stress. This stress can activate signaling cascades like the MAP kinase pathway, which in turn can trigger apoptosis or programmed cell death in the fungal cell.
Conclusion
While direct experimental data on this compound is limited in the public domain, the wealth of information on analogous 1,3,4-thiadiazole derivatives strongly supports its potential as a potent antifungal agent. The combined electronic and lipophilic properties of the methylsulfonyl and trifluoromethyl groups are expected to confer significant bioactivity. The likely mechanisms of action involve disruption of the fungal cell membrane and/or inhibition of ergosterol biosynthesis, with the potential for inducing oxidative stress. Further in-depth studies, following the experimental protocols outlined in this guide, are warranted to fully characterize the antifungal profile of this promising compound and to elucidate its precise molecular targets and signaling pathways. This will be a critical step in its development as a potential next-generation antifungal therapeutic.
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with significant interest in pharmaceutical and agrochemical research. The protocol is based on the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
Introduction
This compound is a key intermediate in the production of herbicides and has demonstrated notable antifungal activity.[1][2] Its biological properties are attributed to the unique combination of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the sulfonyl group, which can participate in biological interactions. The synthesis of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery and the development of new agrochemicals. The protocol described herein is an efficient method for the preparation of this valuable compound.
Reaction Principle
The synthesis of this compound is achieved through the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This reaction typically employs an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[1] The catalyst system can vary, with options including activated molybdenum or tungsten catalysts, or a combination of a tungsten catalyst with glacial acetic acid.[1][2] This protocol will focus on a method utilizing an activated molybdenum catalyst generated in situ.
Experimental Protocol
This protocol details the synthesis of this compound via the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
Materials and Reagents:
-
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA)
-
Toluene
-
Sodium molybdate monohydrate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
35% Hydrogen Peroxide (H₂O₂) solution
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Addition funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mole) in toluene.
-
Catalyst Formation: To this solution, add sodium molybdate monohydrate (5 grams) and slowly add concentrated sulfuric acid (2 grams) with continuous stirring. This in situ preparation forms the activated molybdenum catalyst.[1]
-
Heating: Heat the reaction mixture to 80°C with constant stirring.
-
Oxidant Addition: Once the temperature is stable at 80 ± 2°C, begin the dropwise addition of a 35% hydrogen peroxide solution (2.67 moles) through the addition funnel. The addition should be controlled to maintain the reaction temperature and should be completed over a period of 4 hours.[1]
-
Reaction Monitoring: After the addition of hydrogen peroxide is complete, continue to stir the mixture at 80°C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The organic layer containing the product is separated from the aqueous layer.
-
Solvent Removal: The toluene is removed from the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by crystallization or column chromatography to achieve high purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol described.
| Parameter | Value |
| Starting Material | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole |
| Moles of Starting Material | 1.0 mole |
| Oxidizing Agent | 35% Hydrogen Peroxide |
| Moles of Oxidizing Agent | 2.67 moles |
| Catalyst | Sodium Molybdate Monohydrate / H₂SO₄ |
| Solvent | Toluene |
| Reaction Temperature | 80 ± 2°C |
| Reaction Time (H₂O₂ addition) | 4 hours |
| Reported Yield | ~65% (based on starting sulfide) |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General Representation of Synthetic Transformation)
Caption: Chemical transformation from the starting material to the final product.
References
Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic organic compound with potential applications in various biological assays due to its documented antifungal, herbicidal, and anticancer properties.[1][2] The presence of the sulfonyl and trifluoromethyl groups contributes to its chemical reactivity and biological activity.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound and its derivatives in antifungal, herbicidal, and anticancer assays.
Disclaimer: The quantitative data and mechanistic pathways presented in these notes are based on studies of structurally related 1,3,4-thiadiazole derivatives. Researchers should perform their own dose-response studies and mechanistic investigations to determine the specific activity and mode of action of this compound.
Antifungal Activity Assays
The 1,3,4-thiadiazole scaffold is a known pharmacophore in many antifungal agents.[3][4] Derivatives have shown potent activity against a range of fungal pathogens, including Candida species.[3][5] The primary mechanism of action for some derivatives involves the disruption of fungal cell wall biogenesis.[3]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Related 1,3,4-Thiadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various fungal strains. This data is intended to provide a comparative baseline for the expected activity of this compound.
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048 - 3.12 | Fluconazole | >6.25 |
| 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | < 0.048 | Fluconazole | - |
| 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Aspergillus niger | 1.56 - 6.25 | Fluconazole | Inactive |
| 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols | Candida spp. | 8 - 96 | - | - |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create serial dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 128 µg/mL in the assay wells.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Assay Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (fungal inoculum with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Experimental Workflow
Caption: Workflow for the antifungal susceptibility assay.
Proposed Antifungal Mechanism of Action
Some 1,3,4-thiadiazole derivatives are known to disrupt the fungal cell wall.[3] This can occur through the inhibition of key enzymes involved in the synthesis of structural components like β-(1,3)-glucan and chitin.
Caption: Proposed antifungal mechanism of action.
Herbicidal Activity Assays
Thiadiazole derivatives have been investigated for their herbicidal properties, with some acting by inhibiting photosynthesis.[6]
Data Presentation: Herbicidal Activity of a Related Thiadiazole Derivative
The following table provides an example of the herbicidal activity of a 1,3,4-thiadiazole derivative against a common weed.
| Compound Class | Weed Species | Assay Type | EC50 (µg/mL) |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine | Nicotiana benthamiana (infected with TMV) | In vivo antiviral and photosynthesis rescue | 203.5 |
Experimental Protocol: Photosynthesis Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of the compound on photosynthetic electron transport in isolated chloroplasts.
Materials:
-
This compound
-
Spinach leaves
-
Isolation buffer (e.g., containing sorbitol, HEPES, MgCl₂, EDTA)
-
Reaction buffer (e.g., containing sorbitol, HEPES, MgCl₂, K₂HPO₄)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Compound Treatment: Prepare various concentrations of this compound in the reaction buffer.
-
Photosynthetic Activity Measurement: In a cuvette, mix the isolated chloroplasts, the compound solution, and DCPIP solution. Expose the cuvette to a light source. Measure the reduction of DCPIP over time by monitoring the decrease in absorbance at 600 nm. The rate of DCPIP reduction is an indicator of photosynthetic electron transport activity.
-
Data Analysis: Calculate the percent inhibition of photosynthetic activity for each compound concentration relative to a control without the compound. Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition.
Visualizing the Herbicidal Mechanism
Caption: Proposed herbicidal mechanism of action.
Anticancer Activity Assays
Several 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms often involve the induction of apoptosis through pathways like PI3K/Akt and MAPK/ERK.[1]
Data Presentation: Cytotoxicity of Related 1,3,4-Thiadiazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,3,4-thiadiazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-(phenylamino)-5-(hydroxyphenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 120 - 160 |
| 2-(phenylamino)-5-(dichlorophenyl)-1,3,4-thiadiazoles | MDA-MB-231 (Breast) | 70 - 170 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Anticancer Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Proposed Anticancer Signaling Pathway
The anticancer activity of some 1,3,4-thiadiazole derivatives is linked to the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt.[1]
Caption: Proposed PI3K/Akt-mediated apoptosis pathway.
References
- 1. bepls.com [bepls.com]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a versatile heterocyclic compound with significant applications in the agricultural sector. Primarily utilized as a key intermediate in the synthesis of herbicides, it also exhibits inherent antifungal, insecticidal, and bactericidal properties. Its chemical structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, imparts desirable characteristics for agrochemical development, such as enhanced lipophilicity and metabolic stability. This document provides detailed application notes, experimental protocols, and relevant data for researchers and professionals in the field.
Chemical Properties
| Property | Value |
| CAS Number | 27603-25-4 |
| Molecular Formula | C4H3F3N2O2S2 |
| Molecular Weight | 232.20 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Boiling Point | 269 °C |
| Density | 1.65 g/cm³ |
Applications in Agriculture
Herbicide Intermediate
The most prominent application of this compound is as a foundational building block in the manufacture of potent herbicides. A prime example is its use in the synthesis of fluthiachlor, a herbicide used for controlling broadleaf weeds. The structural attributes of the thiadiazole compound contribute to the efficacy and performance of the final herbicidal product.
Mode of Action: Photosystem II Inhibition
Herbicides derived from this thiadiazole intermediate, including the broader class of thiadiazole herbicides, primarily act by inhibiting photosynthesis.[1] Specifically, they target the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] By binding to the QB site on the D1 protein, the herbicide competitively blocks the binding of plastoquinone (PQ).[3] This action interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[3] The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2]
Antifungal, Insecticidal, and Bactericidal Activities
Research has indicated that this compound and its derivatives possess a broad spectrum of antimicrobial and insecticidal activities.[4] While less commercially developed than its herbicidal applications, these properties present opportunities for the development of new pesticides.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activity of various 1,3,4-thiadiazole derivatives. It is important to note that specific data for this compound is limited in publicly available literature, and the data presented here is for structurally related compounds to indicate the potential efficacy of this chemical class.
Table 1: Herbicidal Activity of Thiadiazole Derivatives (Data is representative of the thiadiazole class of herbicides)
| Weed Species | Herbicide (Thiadiazole Derivative) | Application Rate (g a.i./ha) | Weed Control (%) | Crop | Reference |
| Amaranthus retroflexus | Fluthiachlor-ethyl | 75 | >90 | Soybean | |
| Chenopodium album | Fluthiachlor-ethyl | 75 | >90 | Soybean | |
| Digitaria sanguinalis | Fluorochloridone | 625 | >90 | Carrot | [5] |
| Echinochloa colona | Fluorochloridone | 625 | >90 | Carrot | [5] |
| Amaranthus viridis | Fluorochloridone | 625 | >90 | Carrot | [5] |
Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives
| Fungal Species | Compound | EC50 (µg/mL) | Reference |
| Botrytis cinerea | Flavonol derivative with 1,3,4-thiadiazole | 2.4 | [6] |
| Sclerotinia sclerotiorum | Phenylthiazole derivative with 1,3,4-thiadiazole thione | 0.51 | [7] |
| Gibberella zeae | 1,2,3-Thiadiazole based strobilurin | 2.68 | [8] |
| Rhizoctonia cerealis | 1,2,3-Thiadiazole based strobilurin | 0.01 | [8] |
| Candida albicans | 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative | 0.048 - 3.12 | [9] |
Table 3: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives
| Insect Species | Compound | LC50 (mg/L) | Reference |
| Spodoptera littoralis | 1,3,4-Thiadiazine/Thiadiazole-Benzenesulfonamide Derivative | 6.42 | [10] |
| Aphis craccivora | 1,3,4-Thiadiazole 5-fluorouracil acetamide derivative | Comparable to imidacloprid | [3] |
| Plutella xylostella | N-Pyridylpyrazole Thiazole Derivative | 5.32 | [2] |
| Nilaparvata lugens | 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole | Highest activity in study | [11] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[12][13]
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Toluene (or another suitable aprotic, aromatic solvent)
-
Sodium molybdate monohydrate or Sodium tungstate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
35% Hydrogen Peroxide (H₂O₂)
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.
-
Add a catalytic amount of sodium molybdate monohydrate or sodium tungstate and concentrated sulfuric acid to the solution with stirring.
-
Heat the mixture to approximately 80°C.
-
Slowly add a molar excess of 35% hydrogen peroxide to the reaction mixture over a period of 3-4 hours, maintaining the temperature at 80 ± 2°C.
-
After the addition is complete, continue to heat and stir the mixture at 80°C for an additional 2-3 hours, monitoring the reaction progress by gas chromatography until the mono-oxidized intermediate is less than 1%.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water to remove the catalyst and any remaining hydrogen peroxide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol for Evaluating Herbicidal Efficacy (Whole-Plant Bioassay)
This generalized protocol is for testing the herbicidal activity of compounds derived from this compound.[14]
Materials:
-
Test compound (formulated for application)
-
Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) grown to a specific stage (e.g., 2-4 true leaves)
-
Control plants (untreated)
-
Spray chamber or backpack sprayer
-
Greenhouse or controlled environment growth chamber
-
Pots with a suitable growing medium
Procedure:
-
Plant Preparation: Grow target weed species in pots under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) until they reach the desired growth stage.
-
Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired application rates. Include any necessary adjuvants as per the formulation.
-
Application: Apply the herbicide solution to the plants using a calibrated sprayer to ensure uniform coverage. Treat a set of control plants with the solvent and adjuvant mixture only.
-
Incubation: Return the treated and control plants to the controlled environment.
-
Evaluation: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Symptoms to note include chlorosis, necrosis, and stunting.
-
Data Analysis: Calculate the average weed control for each treatment and dose. If multiple doses are used, an EC50 (effective concentration to cause 50% response) can be calculated using appropriate statistical software.
Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol can be used to screen for antifungal activity.[6]
Materials:
-
Test compound
-
Fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA and amend with the test compound at various concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the fungal pathogen onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate (PDA without the test compound). The EC50 value can be determined by testing a range of concentrations.
Conclusion
This compound is a valuable compound in agricultural chemistry, primarily as an intermediate for herbicides that act by inhibiting Photosystem II. Its inherent antifungal and insecticidal properties also suggest potential for the development of a wider range of crop protection agents. The protocols and data provided herein offer a foundation for researchers and professionals to explore and utilize this compound in the development of novel and effective agricultural solutions. Further research is warranted to fully elucidate the efficacy and spectrum of activity of this compound and its derivatives against a broader range of agricultural pests and pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives [jstage.jst.go.jp]
- 12. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 13. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole as a Potential Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound that has garnered interest for its potential applications in agrochemistry.[1] The presence of a trifluoromethyl group and a methylsulfonyl group on the 1,3,4-thiadiazole scaffold suggests that this molecule may exhibit significant biological activity.[1][2] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylsulfonyl group may influence its solubility and reactivity.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential insecticide.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 27603-25-4 | [2][3] |
| Molecular Formula | C4H3F3N2O2S2 | [3] |
| Molecular Weight | 232.2 g/mol | [3] |
| Physical Description | Liquid (at standard conditions) | [3] |
Synthesis Protocol
The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. Several methods have been patented for this conversion, often employing a catalyst to ensure high yield and purity.
Protocol: Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from patented industrial processes.
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Hydrogen peroxide (35% solution)
-
Tungsten catalyst (e.g., sodium tungstate, tungstic acid) or Molybdenum catalyst
-
Glacial acetic acid (optional, as a co-catalyst)
-
Toluene (or another suitable aprotic aromatic solvent)
-
Sulfuric acid (for catalyst activation)
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)
-
Heating and stirring apparatus
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.
-
Catalyst Addition: Add a catalytic amount of a tungsten or molybdenum catalyst (e.g., sodium tungstate). To activate the catalyst, a small amount of sulfuric acid can be added.
-
Heating: Heat the reaction mixture to a temperature between 60-110°C with constant stirring.
-
Addition of Oxidizing Agent: Slowly add a 35% solution of hydrogen peroxide to the reaction mixture through the dropping funnel over a period of several hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture in an ice-water bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent (e.g., toluene), and dry under vacuum. The crude product can be further purified by recrystallization to obtain high-purity this compound.
Potential Insecticidal Activity
While the specific insecticidal efficacy of this compound is not extensively documented in publicly available literature, related compounds containing the 1,3,4-thiadiazole ring have demonstrated insecticidal properties against a range of agricultural pests.[4] The structural features of this compound suggest potential for activity.
Hypothetical Efficacy Data
The following tables are provided as templates to illustrate how quantitative data on insecticidal activity should be presented. The data herein is hypothetical and for illustrative purposes only.
Table 1: Contact Toxicity against Cotton Aphid (Aphis gossypii)
| Compound | Concentration (µg/mL) | Mortality (%) (48h) | LC50 (µg/mL) (95% CI) |
| This compound | 100 | 95 | 25.5 (20.1 - 32.4) |
| 50 | 78 | ||
| 25 | 52 | ||
| 12.5 | 28 | ||
| 6.25 | 10 | ||
| Imidacloprid (Positive Control) | 10 | 98 | 1.8 (1.2 - 2.7) |
Table 2: Ingestion Toxicity against Diamondback Moth (Plutella xylostella) Larvae
| Compound | Concentration (µg/g diet) | Mortality (%) (72h) | LC50 (µg/g diet) (95% CI) |
| This compound | 200 | 92 | 45.2 (38.9 - 52.6) |
| 100 | 81 | ||
| 50 | 55 | ||
| 25 | 35 | ||
| 12.5 | 15 | ||
| Emamectin Benzoate (Positive Control) | 5 | 95 | 0.5 (0.3 - 0.8) |
Experimental Protocols for Insecticidal Bioassays
To evaluate the insecticidal potential of this compound, standardized bioassays are essential.
Protocol 1: Contact Toxicity Bioassay (e.g., for Aphids)
Objective: To determine the concentration-mortality response of a target insect to the test compound upon direct contact.
Materials:
-
This compound
-
Acetone (as a solvent)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Micropipettes
-
Spray tower or hand-held sprayer
-
Petri dishes lined with filter paper
-
Target insects (e.g., adult apterous cotton aphids)
-
Host plant leaves (e.g., cotton leaf discs)
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations. A negative control (0.1% Triton X-100 in water) and a positive control (a known insecticide) should be included.
-
Insect Treatment: Place a known number of insects (e.g., 20-30 aphids) on a filter paper in a Petri dish. Uniformly spray the insects with the test solutions using a spray tower.
-
Incubation: After treatment, transfer the insects to fresh, untreated host plant leaves placed on agar in Petri dishes.
-
Mortality Assessment: Incubate the insects under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod). Assess mortality at specified time points (e.g., 24, 48, and 72 hours) by gently prodding the insects with a fine brush. Insects that are unable to move are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values and their 95% confidence intervals using probit analysis.
Protocol 2: Ingestion Toxicity Bioassay (e.g., for Lepidopteran Larvae)
Objective: To assess the toxicity of the test compound when ingested by the target insect.
Materials:
-
This compound
-
Acetone
-
Artificial diet for the target insect
-
Multi-well plates or individual rearing containers
-
Target insects (e.g., 2nd or 3rd instar larvae of Plutella xylostella)
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Treated Diet: Dissolve the test compound in acetone and mix it thoroughly with the artificial diet while it is still liquid and warm. Allow the acetone to evaporate completely. Prepare a range of diet concentrations. A control diet (with acetone only) should be prepared in the same manner.
-
Insect Infestation: Dispense the treated and control diets into the wells of a multi-well plate or individual containers. Place one larva in each well/container.
-
Incubation: Seal the containers to prevent larvae from escaping and maintain appropriate humidity. Incubate under controlled conditions.
-
Mortality and Growth Inhibition Assessment: Record larval mortality at regular intervals (e.g., daily for 5-7 days). Additionally, larval weight can be measured to assess growth inhibition effects.
-
Data Analysis: Calculate LC50 values as described in the contact toxicity protocol.
Potential Mechanism of Action
The precise molecular target of this compound in insects has not been definitively identified. However, based on the known activities of other thiadiazole derivatives and insecticides with similar functional groups, two primary mechanisms can be hypothesized:
-
Neurotoxicity: Many insecticides act on the insect nervous system.[5][6][7][8] The lipophilic nature of the trifluoromethyl group could facilitate the penetration of the insect's central nervous system. Potential targets within the nervous system include ion channels (e.g., sodium, potassium, or chloride channels) or neurotransmitter receptors (e.g., acetylcholine or GABA receptors). Disruption of these targets would lead to paralysis and death.
-
Chitin Synthesis Inhibition: Some insect growth regulators, including certain thiadiazole derivatives, are known to inhibit chitin synthesis.[9] Chitin is a crucial component of the insect exoskeleton.[9][10] Inhibition of its synthesis would disrupt the molting process, leading to developmental defects and mortality, particularly in larval stages.
Further research, including target-based screening and physiological assays, is required to elucidate the specific mechanism of action.
Safety and Handling
According to available safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound presents a promising scaffold for the development of new insecticidal agents. Its chemical properties suggest the potential for good biological activity and stability. The protocols outlined in this document provide a framework for the systematic evaluation of its insecticidal efficacy and mechanism of action. Further research is warranted to fully characterize its potential as a valuable tool in integrated pest management strategies.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 3. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neurotoxic effects of insecticides--current and future research: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Given its physicochemical properties, including a trifluoromethyl group that enhances lipophilicity and a methylsulfonyl group that may influence solubility, this compound is anticipated to have low aqueous solubility.[1][2] These notes offer a strategic approach to formulation development for in vivo studies, focusing on characterization, solubilization techniques, and protocol outlines for oral and intravenous administration.
Introduction
This compound is a white solid compound with a molecular weight of 232.20 g/mol and a melting point of 86°C.[3][4] Its chemical structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, suggests potential for biological activity, including antifungal, insecticidal, and bactericidal properties.[1] The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the methylsulfonyl group can affect solubility and reactivity.[1] Due to the common challenge of poor water solubility among new chemical entities, developing a suitable formulation is a critical step for successful preclinical evaluation.[3] This document outlines a systematic approach to formulating this compound for in vivo pharmacokinetic, efficacy, and toxicology studies.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [2] |
| Molecular Weight | 232.20 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 86 °C | [4] |
| LogP (Predicted) | 2.04 | [3] |
| Boiling Point | 268.7°C at 760 mmHg | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Pre-formulation Studies: Solubility Determination
The first step in developing a formulation is to determine the compound's aqueous solubility. This data will guide the selection of an appropriate formulation strategy.
Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous media.
-
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric acid (HCl), pH 1.2
-
Acetate buffer, pH 4.5
-
Scintillation vials
-
Orbital shaker/rotator
-
Centrifuge
-
HPLC system with a suitable validated analytical method
-
-
Procedure:
-
Add an excess amount of the compound to separate vials containing PBS (pH 7.4), 0.1 N HCl (pH 1.2), and acetate buffer (pH 4.5). An excess is confirmed by the presence of visible solid material.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The resulting concentration is the equilibrium solubility at the respective pH.
-
Formulation Strategies for In Vivo Studies
Based on the solubility results, an appropriate formulation strategy can be selected. For a compound with low aqueous solubility, several approaches can be considered.
Workflow for Formulation Strategy Selection
Caption: Formulation strategy selection workflow.
Protocols for Formulation Preparation
The following are detailed protocols for common formulation approaches for poorly soluble compounds.
Oral Formulation Protocols
Protocol 1: Co-solvent-based Oral Solution
-
Objective: To prepare a solution for oral gavage using a co-solvent system.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound
-
PEG 400
-
Saline or water for injection
-
Glass vials, magnetic stirrer, and stir bar
-
-
Procedure:
-
Weigh the required amount of the compound.
-
In a glass vial, add the compound to a predetermined volume of PEG 400.
-
Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability should be monitored.
-
Slowly add saline or water to the desired final volume while stirring. Observe for any precipitation. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity. A common starting point is a 10-20% co-solvent concentration.
-
Visually inspect the final formulation for clarity and homogeneity.
-
Protocol 2: Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension for oral administration.
-
Common Suspending/Wetting Agents: Tween 80, carboxymethyl cellulose (CMC), methylcellulose.
-
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Weigh the required amount of the compound. If particle size reduction is needed, micronize the powder using a mortar and pestle or other suitable method.
-
In the mortar, add a small amount of the suspending vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the powder to form a paste.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Alternatively, use a homogenizer for more efficient particle dispersion.
-
The suspension should be stirred continuously before and during administration to ensure dose uniformity.
-
Intravenous Formulation Protocols
For intravenous (IV) administration, formulations must be sterile and have a physiologically acceptable pH and osmolality to avoid irritation and precipitation upon injection.[5]
Protocol 3: Co-solvent-based Intravenous Solution
-
Objective: To prepare a sterile solution for IV injection using a co-solvent system.
-
Common IV-compatible Co-solvents: PEG 400, propylene glycol, ethanol, Solutol HS 15.
-
Materials:
-
This compound
-
Propylene glycol
-
Saline for injection
-
Sterile vials and 0.22 µm sterile filters
-
-
Procedure:
-
Prepare the formulation in a sterile environment (e.g., a laminar flow hood).
-
Weigh the required amount of the compound.
-
Dissolve the compound in a minimal amount of propylene glycol.
-
Slowly add saline for injection to the desired final volume while stirring. The final concentration of propylene glycol should ideally be below 40% to minimize the risk of hemolysis and other adverse effects.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect for any particulates.
-
Protocol 4: Cyclodextrin-based Intravenous Solution
-
Objective: To enhance aqueous solubility for IV administration through complexation with cyclodextrins.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Materials:
-
This compound
-
HP-β-CD
-
Water for injection
-
Sterile vials and 0.22 µm sterile filters
-
-
Procedure:
-
Prepare a solution of HP-β-CD in water for injection (e.g., 20-40% w/v).
-
Add the weighed compound to the cyclodextrin solution.
-
Stir the mixture, potentially with gentle heating, until the compound is fully dissolved. Sonication can also aid in dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with water for injection if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Data Presentation
All quantitative data from formulation development should be summarized for easy comparison.
Table 2: Example of a Formulation Screening Summary
| Formulation ID | Composition | Compound Concentration (mg/mL) | Appearance | Physical Stability (24h, RT) |
| F1 | 10% DMSO, 40% PEG 400, 50% Saline | 5 | Clear Solution | No precipitation |
| F2 | 20% HP-β-CD in Water | 2 | Clear Solution | No precipitation |
| F3 | 0.5% Methylcellulose, 0.1% Tween 80 in Water | 10 | Uniform Suspension | Stable, re-suspends easily |
Signaling Pathways and Experimental Workflows
While the specific biological targets and signaling pathways of this compound are not fully elucidated in the provided context, thiadiazole derivatives are known to interact with various biological targets. For instance, some thiadiazole derivatives have shown anticancer activity by targeting specific cellular pathways.[6]
The general workflow for in vivo studies following successful formulation is depicted below.
Caption: General workflow for in vivo studies.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its likely low aqueous solubility, a systematic approach involving solubility determination followed by the screening of various solubilization techniques is recommended. The protocols provided herein offer a starting point for developing stable and effective formulations for both oral and intravenous administration in preclinical research settings. Careful selection of excipients and consideration of the route of administration are paramount to achieving reliable and reproducible results.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 27603-25-4,1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | lookchem [lookchem.com]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic organic compound with the CAS Number 27603-25-4.[1][2][3] It is characterized by a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group. These functional groups contribute to its chemical properties, such as enhanced lipophilicity and metabolic stability, making it a compound of interest in agrochemical and pharmaceutical research.[1][4] This document provides detailed guidelines and protocols for the safe handling, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for safe handling and for designing experimental procedures.
| Property | Value | Reference |
| CAS Number | 27603-25-4 | [1][2][3] |
| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [1][2] |
| Molecular Weight | 232.20 g/mol | [5] |
| Appearance | White to off-white solid | [2][6] |
| Melting Point | 86 °C | [2] |
| Boiling Point | 268.7 °C at 760 mmHg | [2][6] |
| Solubility | Soluble in DMSO and slightly soluble in Methanol.[6] General solubility tests are recommended for other solvents. | |
| Density | 1.65 g/cm³ | [2][6] |
| Flash Point | 116.3 °C | [2] |
Safety, Handling, and Storage
3.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
It is imperative to use appropriate personal protective equipment (PPE) when handling this compound to minimize exposure and ensure personal safety.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary. |
3.2. General Handling Protocol
The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.
Caption: General workflow for handling the compound.
3.3. Storage Conditions
Proper storage is essential to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.[7] |
| Light | Store in a light-resistant container. |
| Incompatibilities | Keep away from strong oxidizing agents. |
| Container | Keep container tightly sealed to prevent moisture ingress. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
4.1. Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the solubility of the compound in aqueous solutions.
-
Preparation: Weigh 1-5 mg of this compound into a clean vial.
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., distilled water, buffer) in small increments.
-
Mixing: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Equilibration: If undissolved solid remains, allow the mixture to equilibrate at a controlled temperature with continuous stirring for a longer period (e.g., 24 hours).
-
Analysis: Centrifuge or filter the suspension to remove undissolved solid. Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the initial amount of solvent used.
4.2. Protocol for Stability Testing in Solution
This protocol outlines a method to assess the stability of the compound in a specific solvent over time.
Caption: Workflow for stability testing in solution.
| Time Point | Concentration (µg/mL) at 4°C | Concentration (µg/mL) at 25°C | Concentration (µg/mL) at 40°C |
| 0 hours | |||
| 24 hours | |||
| 48 hours | |||
| 1 week | |||
| 1 month |
4.3. Application in Synthesis: Intermediate for Herbicides
This compound serves as an important intermediate in the synthesis of certain herbicides.[4] A general synthetic pathway involves the oxidation of its thioether precursor.
Caption: Synthesis from its thioether precursor.
A patented process describes the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using an oxidizing agent like hydrogen peroxide in the presence of a tungsten catalyst to produce this compound.[8]
Biological Activity
This compound has been investigated for various biological activities.
5.1. Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity against various fungal pathogens, making it a candidate for the development of new antifungal treatments.[9]
5.2. Other Potential Activities
The compound has also shown potential as an insecticide and bactericide.[9] Its broad-spectrum activity makes it a valuable lead compound for the development of new pesticides.
Protocol for In Vitro Antifungal Susceptibility Testing (General)
-
Prepare Fungal Inoculum: Culture the fungal strain of interest on an appropriate medium and prepare a standardized inoculum suspension.
-
Compound Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a microtiter plate, add the fungal inoculum to a suitable broth medium. Then, add the different concentrations of the test compound to the wells. Include positive (known antifungal agent) and negative (solvent only) controls.
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).
-
Growth Assessment: Determine fungal growth inhibition by measuring the optical density (OD) or by visual inspection.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the fungus.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | |
| Aspergillus fumigatus | |
| Cryptococcus neoformans |
Disposal
All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
- 1. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. uwosh.edu [uwosh.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound belonging to the thiadiazole class of molecules. The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its cell membrane permeability and interaction with biological targets.[3][4][5][6][7] The methylsulfonyl group may also contribute to the molecule's bioactivity through hydrogen bonding and other interactions.[4]
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, as well as methodologies for evaluating its cytotoxic effects and investigating its potential mechanism of action through protein expression analysis.
Compound Properties
| Property | Value |
| Chemical Formula | C₄H₃F₃N₂O₂S₂ |
| Molecular Weight | 232.21 g/mol [4] |
| Appearance | White to off-white powder/solid[4] |
| Solubility | Slightly soluble in DMSO and Methanol |
Solution Preparation
1. Stock Solution Preparation (100 mM in DMSO)
It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C for long-term use.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 2.32 mg).
-
Calculate the volume of DMSO required to achieve a 100 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 10,000 Example: (2.32 mg / 232.21 g/mol ) * 10,000 ≈ 100 µL
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
2. Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Determine the desired final concentration of the compound for your experiment.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
1. Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5][7][8]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., in a range of 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
2. Protein Expression Analysis by Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[4][9][10] This can be used to investigate the effect of this compound on signaling pathways involved in cell survival and apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Transfer the separated proteins from the gel to a membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Data Presentation
Table 1: Reported Cytotoxic Activity of Related Thiadiazole Derivatives
| Compound Class | Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast Cancer) | MTT | IC₅₀ = 2.32 - 91.00 µg/mL | [11] |
| 1,3,4-Thiadiazole Derivatives | HepG2 (Liver Cancer) | MTT | IC₅₀ = 3.13 - 44.87 µg/mL | [11] |
| 1,3,4-Thiadiazole Derivatives | A549 (Lung Cancer) | MTT | IC₅₀ = 21.00 µg/mL | [12] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives | HT-29 (Colon Cancer) | MTT | IC₅₀ = 33.67 µM | [8] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives | PC-3 (Prostate Cancer) | MTT | IC₅₀ = 64.46 µM | [8] |
| Disulfide derivatives with 1,3,4-thiadiazole | MCF-7 (Breast Cancer) | CCK-8 | IC₅₀ = 1.78 µmol/L | [8] |
| Disulfide derivatives with 1,3,4-thiadiazole | A549 (Lung Cancer) | CCK-8 | IC₅₀ = 4.04 µmol/L | [8] |
Note: The above data is for structurally related compounds and should be used as a reference for designing experiments with this compound. The actual IC₅₀ values for this specific compound may vary.
Visualizations
Caption: Experimental workflow for cell-based assays.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. DE60027620T2 - Process for the preparation of 2- (methylsulfonyl) -5- (trifluoromethyl) -1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This compound is a key intermediate in the synthesis of various agrochemicals and possesses potential biological activities. The following methods are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level quantification in complex matrices.
Overview and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₄H₃F₃N₂O₂S₂ and a molecular weight of 232.2 g/mol . Its structure, featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group, imparts specific chemical properties relevant to its analysis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl group can influence its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [1] |
| Molecular Weight | 232.2 g/mol | [1] |
| Appearance | Liquid (at room temperature) | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 27603-25-4 | [2] |
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and ability to handle complex sample matrices. The following protocols are adapted from established methods for structurally similar compounds, such as metabolites of the herbicide fluthiacet-methyl.
Principle
The method involves the extraction of the analyte from the sample matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer (MS/MS). Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
Experimental Protocol: Quantification in Soil Samples
This protocol is designed for the determination of this compound in soil, a relevant matrix for agrochemical studies.
2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Weigh 20 g of the soil sample into a centrifuge tube.
-
Add an appropriate volume of a standard solution of the analyte for spiked samples (for method validation).
-
Add 50 mL of a 50:50 (v/v) mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 5).
-
Shake vigorously for 15 seconds, followed by 1 hour on an orbital shaker.
-
Centrifuge the sample to separate the soil particles.
-
Collect the supernatant (acetonitrile/water extract).
-
Evaporate the acetonitrile from the extract using a rotary evaporator at 30-40°C.
-
Dilute the remaining aqueous extract with 20 mL of 0.05 M ammonium acetate (pH 5).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 1 g, 6 mL) with 6 mL of methanol followed by 10 mL of 0.05 M ammonium acetate (pH 5).
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 2 x 5 mL of 0.05 M ammonium acetate (pH 5).
-
Elute the analyte with 12 mL of acetonitrile into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
2.2.2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6400 series or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺ (m/z 233) and a characteristic fragment ion.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 233 |
| Product Ion (Q3) | To be determined (e.g., loss of SO₂CH₃) |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
Experimental Protocol: Quantification in Water Samples
This protocol is suitable for analyzing water samples for the presence of this compound.
2.3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify 50 mL of the water sample with hydrochloric acid to pH ~2-3.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2.3.2. LC-MS/MS Conditions
The same LC-MS/MS conditions as described for soil analysis can be used for water samples.
Method Validation Parameters (Exemplary)
Since no specific validation data for this compound was found, the following table presents typical performance characteristics for the analysis of similar thiadiazole-derived pesticides. These values should be determined experimentally during method validation.
Table 3: Typical Method Validation Parameters for Thiadiazole Pesticide Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.999 | [3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [3] |
| Limit of Detection (LOD) | ~0.003 mg/kg | Estimated |
| Accuracy (Recovery) | 81% - 93% | [3] |
| Precision (RSD) | < 10% | [3] |
Visualizations
Synthesis Pathway
The synthesis of this compound typically involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][5]
Caption: Synthesis of the target compound via oxidation.
Experimental Workflow for Soil Analysis
The following diagram illustrates the key steps in the analytical workflow for quantifying the target compound in soil samples.
Caption: Workflow for soil sample analysis.
Concluding Remarks
The provided protocols offer a robust starting point for the quantitative analysis of this compound in environmental matrices. It is crucial to perform a full method validation in the specific matrix of interest to ensure the accuracy, precision, and reliability of the results. This includes the experimental determination of the parameters outlined in Table 3 and the optimization of MS/MS conditions for the target analyte.
References
- 1. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. Residue analysis method of thiadiazole derived pesticides in kiwi fruit [nyxxb.cn]
- 4. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 5. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
Application Notes and Protocols for Efficacy Testing of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group.[1] The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the sulfonyl group can influence solubility and reactivity, making it a candidate for investigation in drug discovery.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[3][4][5][6] These application notes provide a comprehensive experimental framework to investigate the efficacy of this compound, with a focus on its potential anticancer and anti-inflammatory activities.
Section 1: In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of the compound on cancer cell lines and its safety profile on non-cancerous cells, standard cell viability assays are employed. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in selected cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Non-cancerous human cell line (e.g., MCF-10A for normal breast epithelium)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[7] Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| MCF-10A | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Enzyme Inhibition Assay
Thiadiazole derivatives have been shown to inhibit various enzymes, such as cyclooxygenase (COX), which is involved in inflammation.[5] An enzyme inhibition assay can determine if the compound directly targets such enzymes.
Protocol 2: COX-2 Enzyme Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on COX-2 activity.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme, and substrate according to the kit manufacturer's instructions.
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the wells containing the COX-2 enzyme and incubate for 15 minutes.[11]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[11]
-
Reaction Monitoring: Monitor the reaction progress by measuring the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | % COX-2 Inhibition (Mean ± SD) | IC50 (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Section 2: In Vivo Efficacy Assessment
Animal Models for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-established method for screening anti-inflammatory drugs.[12]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of the test compound.
Materials:
-
This compound
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: vehicle control, positive control (Indomethacin), and test compound groups (different doses).
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Edema Inhibition |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Test Compound | 100 |
Animal Models for Anticancer Activity
Xenograft models in immunodeficient mice are standard for evaluating the in vivo efficacy of potential anticancer compounds.
Protocol 4: Human Tumor Xenograft Model
Objective: To assess the in vivo antitumor efficacy of the test compound.
Materials:
-
This compound
-
Athymic nude mice (6-8 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
Doxorubicin (positive control)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Animal Grouping and Treatment: Randomize mice into treatment groups: vehicle control, positive control (Doxorubicin), and test compound groups (different doses). Administer treatments (e.g., intraperitoneally or orally) for a specified duration.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % TGI |
| Vehicle Control | - | 0 | ||
| Doxorubicin | 5 | |||
| Test Compound | 25 | |||
| Test Compound | 50 |
Section 3: Signaling Pathway and Workflow Diagrams
Hypothesized Signaling Pathway: Inhibition of NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. We hypothesize that this compound may exert its anti-inflammatory and anticancer effects by inhibiting this pathway.
References
- 1. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole as a Potential Chemical Biology Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications as a chemical biology probe. Its unique structure, featuring a reactive methylsulfonyl group and a trifluoromethyl moiety, suggests its utility in activity-based protein profiling (ABPP) and target identification studies. This document provides an overview of its potential applications, proposed mechanisms of action, and detailed protocols for its use as a chemical biology tool. While direct experimental data for this specific compound as a probe is limited, the provided information is based on the known reactivity of its functional groups and data from structurally related molecules.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1]. The subject of these application notes, this compound, possesses two key functional groups that make it an intriguing candidate for a chemical biology probe:
-
Methylsulfonyl Group: This group can act as a reactive "warhead," potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, or serine) in target proteins. This covalent interaction allows for the irreversible labeling and subsequent identification of target proteins.
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance the compound's metabolic stability, cell permeability, and binding affinity to target proteins[2][3].
These features suggest that this compound could be employed as a covalent, activity-based probe for the discovery and characterization of novel drug targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H3F3N2O2S2 | --INVALID-LINK-- |
| Molecular Weight | 232.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Boiling Point | 269 °C | --INVALID-LINK-- |
| Density | 1.65 g/cm³ | --INVALID-LINK-- |
Proposed Biological Applications and Mechanism of Action
Based on its chemical structure, this compound is proposed to function as a covalent chemical probe for activity-based protein profiling (ABPP).
Proposed Mechanism of Action
The methylsulfonyl group on the electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic attack by amino acid residues within the active or binding sites of proteins. This reaction is anticipated to result in the formation of a stable, covalent bond between the probe and its protein target, effectively "tagging" the protein for subsequent identification. The proposed mechanism is illustrated in the diagram below.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
Application Notes and Protocols: Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. The presence of a methylsulfonyl group and a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, potentially increasing the compound's efficacy and cellular uptake.[1][2]
Publicly available literature and patents indicate that this compound has been investigated for several biological applications, including as an intermediate in the synthesis of herbicides and for its potential antifungal, insecticidal, and bactericidal properties.[2] Furthermore, structure-activity relationship (SAR) studies on the broader 1,3,4-thiadiazole class suggest potential anticancer activity, often linked to the induction of apoptosis.[1][2]
Data Presentation
As specific dose-response data for this compound is not available, a data table cannot be provided. Researchers are encouraged to use the protocols outlined below to generate this data. An example table is provided as a template for data recording.
Table 1: Template for Recording In Vitro Cytotoxicity Data.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|
| e.g., MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 |
| | 100 | | |
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of a test compound like this compound.
Caption: General experimental workflow for compound screening.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the test compound by serial dilution in serum-free medium from a 10 mM DMSO stock.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells for "untreated control" (medium with DMSO at the highest concentration used) and "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antifungal Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains, based on CLSI and EUCAST guidelines.[5]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile saline or PBS
-
96-well flat-bottom sterile microplates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or conidia in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[6]
-
Inoculum Dilution: Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[6]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL.[7]
-
Controls: Include a "growth control" well (inoculum without compound) and a "sterility control" well (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density with a microplate reader.
Potential Mechanism of Action: Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][8] Apoptosis is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[9][10] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[11][12]
The diagram below illustrates a simplified, generalized view of the intrinsic apoptosis pathway, which is a common target for small molecule anticancer agents.
Caption: Generalized intrinsic pathway of apoptosis.
References
- 1. bepls.com [bepls.com]
- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 Value of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the compound 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This compound, a member of the 1,3,4-thiadiazole class, is noted for its potential biological activities, including antifungal, insecticidal, and anticancer properties.[1][2][3][4] The protocols outlined below are designed to be adaptable for various biological targets, reflecting the diverse potential applications of this compound class.
Introduction to this compound
This compound is a synthetic organic compound characterized by a central 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the sulfonyl group may be crucial for its biological activity.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological effects, including the inhibition of enzymes such as carbonic anhydrase and cyclooxygenase, as well as cytotoxic activity against various cancer cell lines.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27603-25-4 | [7] |
| Molecular Formula | C4H3F3N2O2S2 | [8][9] |
| Molecular Weight | 232.20 g/mol | [8] |
| Appearance | White to off-white powder | [1] |
| Boiling Point | 269 °C | [1] |
| Density | 1.65 g/cm³ | [1] |
General Experimental Workflow for IC50 Determination
The determination of an IC50 value is a critical step in the characterization of a compound's inhibitory potential. The general workflow involves exposing a biological system (e.g., enzyme, cell culture) to a range of concentrations of the inhibitor and measuring the response.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 27603-25-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:27603-25-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Troubleshooting & Optimization
Solubility issues of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in DMSO.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting solubility behavior. The presence of a polar methylsulfonyl group enhances solubility in polar solvents, while the lipophilic trifluoromethyl group can decrease aqueous solubility[1].
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [2][3] |
| Molecular Weight | 232.21 g/mol | [4] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 86 - 89 °C | [4] |
| Boiling Point | 269 °C | [4] |
| Density | 1.65 g/cm³ | [4] |
| LogP (calculated) | 0.96 - 2.04 | [5] |
| Solubility in DMSO | Likely low (qualitative) | [4] |
| Solubility in Methanol | Slightly soluble (qualitative) | [4] |
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQs on DMSO Stock Solution Preparation
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: Start by preparing a 10 mM stock solution. If solubility issues persist, try a lower concentration. Always use anhydrous, high-purity DMSO (≥99.7%), as water content can significantly reduce the solubility of hydrophobic compounds.
Q2: My compound is not fully dissolving in DMSO at my desired concentration. What steps can I take?
A2: If you encounter solubility issues, you can employ the following techniques sequentially:
-
Vortexing: Mix the solution vigorously for 2-5 minutes.
-
Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes. Ensure the compound is stable at this temperature.
-
Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes to break down aggregates.[6]
If the compound still does not dissolve, you will need to prepare a more dilute stock solution or determine the maximum solubility experimentally.
FAQs on Precipitation Issues
Q3: My compound dissolves perfectly in DMSO, but precipitates when I dilute it into my aqueous cell culture medium or buffer. Why does this happen?
A3: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." this compound is likely much less soluble in your aqueous buffer than in DMSO. When the concentrated DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound's concentration to exceed its solubility limit in the aqueous medium, leading to precipitation.[7]
Q4: How can I prevent my compound from precipitating when diluting it into an aqueous buffer?
A4: Several strategies can help prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize toxicity to cells, but high enough to maintain solubility.
-
Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents localized high concentrations.[7]
-
Use Pre-warmed Media: Adding the compound to a cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[8]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Use Co-solvents: In some cases, preparing the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol can improve solubility in the final aqueous solution.
Q5: Are there more advanced methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, if standard methods fail, you can consider formulation strategies:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates and solubility.[10]
Experimental Protocols
Protocol for Determining Maximum Solubility in DMSO
This protocol allows you to experimentally determine the maximum solubility of this compound in DMSO at room temperature.[6]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate remains.
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Mix the solution periodically.
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully collect the supernatant.
-
Prepare a series of accurate dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile).
-
Determine the concentration of the compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve.
-
Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum solubility.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.
Caption: Logical workflow for troubleshooting compound precipitation.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
- 2. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 5. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous media can be influenced by several factors, including:
-
pH: The hydronium or hydroxide ion concentration can catalyze the hydrolysis of the sulfonyl group or the thiadiazole ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the modification of the sulfur atoms in the molecule.
-
Buffers and Excipients: Components of the formulation can sometimes interact with the compound and affect its stability.
Q2: What are the potential degradation pathways for this compound in an aqueous environment?
Based on the structure of the molecule, which contains a sulfonyl group, a trifluoromethyl group, and a 1,3,4-thiadiazole ring, potential degradation pathways could include:
-
Hydrolysis of the Sulfonyl Group: The methylsulfonyl group could be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to the formation of a sulfonic acid derivative and cleavage from the thiadiazole ring.
-
Thiadiazole Ring Opening: The 1,3,4-thiadiazole ring, although generally aromatic and relatively stable, could undergo hydrolytic cleavage under harsh acidic or basic conditions.
-
Degradation of the Trifluoromethyl Group: While the trifluoromethyl group is generally considered to be metabolically stable, under certain conditions, it could undergo hydrolysis to a carboxylic acid group, though this is typically a slow process.[1]
Q3: How can I monitor the stability of this compound in my experiments?
The most common and reliable method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV detector. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound over time.
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound in aqueous buffer.
-
Possible Cause: The pH of your buffer may be promoting rapid hydrolysis.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous solution is accurately measured and controlled.
-
Conduct a pH-Rate Profile Study: Assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.
-
Lower the Temperature: Store your solutions at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.
-
Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram during a stability study.
-
Possible Cause: The compound may be degrading into multiple products, or there could be an issue with the analytical method.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak and the new peaks to ensure they are not co-eluting.
-
Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products. This will help in identifying and tracking the degradation peaks.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks to help in their identification and structural elucidation.
-
Issue 3: Poor recovery of the compound from the aqueous solution.
-
Possible Cause: The compound might be adsorbing to the surface of the storage container or precipitating out of the solution.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of the compound in your chosen aqueous buffer at the experimental temperature. Ensure the concentration you are working with is below the solubility limit.
-
Container Material: Test different types of storage vials (e.g., glass vs. polypropylene) to check for non-specific binding. Silanized glass vials can sometimes reduce adsorption.
-
Use of Co-solvents: If solubility is an issue, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol), but be aware that this may also affect the stability.
-
Data Presentation
The following tables present illustrative data from a hypothetical aqueous stability study of this compound. Note: This data is for exemplary purposes only and does not represent actual experimental results.
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) in h⁻¹ |
| 3.0 | 120 | 0.0058 |
| 5.0 | 250 | 0.0028 |
| 7.4 | 180 | 0.0039 |
| 9.0 | 50 | 0.0139 |
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) in h⁻¹ |
| 4 | 1500 | 0.00046 |
| 25 | 450 | 0.00154 |
| 37 | 180 | 0.00385 |
| 50 | 60 | 0.01155 |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7.4, and borate buffer for pH 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL. Incubate the solutions in a constant temperature bath at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately quench any further degradation by diluting the sample in the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-PDA and LC-MS to identify and quantify the degradation products.
Visualizations
References
Technical Support Center: Crystallization of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of crystalline this compound?
A1: Crystalline this compound is typically a white to off-white solid.[1] The reported melting point is 86 °C.[2][3]
Q2: What solvents are suitable for the crystallization of this compound?
Q3: What are some key chemical properties of this compound relevant to its crystallization?
A3: The key properties are summarized in the table below. The presence of both a polar methylsulfonyl group and a lipophilic trifluoromethyl group gives the molecule a moderate polarity.[5]
| Property | Value |
| Molecular Formula | C4H3F3N2O2S2 |
| Molecular Weight | 232.20 g/mol |
| Appearance | White to off-white solid[1] |
| Melting Point | 86 °C[2][3] |
| Boiling Point | 268.7 °C at 760 mmHg[2] |
| Density | 1.65 g/cm³[1][2] |
Troubleshooting Crystallization
This section addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound fails to crystallize upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated (too much solvent). | - Evaporate some of the solvent to increase the concentration of the compound. - If using a co-solvent system, add more of the anti-solvent. |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator. |
| High purity of the compound. | - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the compound. |
| Inappropriate solvent. | - Try a different solvent or a mixture of solvents. A good crystallization solvent should dissolve the compound when hot but not when cold. |
Issue 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated. | - Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | - Ensure a slow cooling rate. Insulate the flask to slow down heat loss. |
| Presence of impurities. | - The melting point of the compound is depressed by impurities, causing it to separate as a liquid above its eutectic temperature. Consider purifying the material by another method (e.g., column chromatography) before crystallization. |
| Inappropriate solvent. | - The solvent may be too nonpolar. Try a slightly more polar solvent or a solvent mixture. |
Issue 3: The crystallization yield is low.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| The compound is too soluble in the chosen solvent at low temperatures. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Cool the solution to a lower temperature (e.g., in a freezer). |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of solvent to prevent crystallization in the funnel. |
Issue 4: The resulting crystals are discolored or appear impure.
| Possible Cause | Troubleshooting Step |
| Impurities are trapped in the crystal lattice. | - Recrystallize the compound. Ensure slow crystal growth to allow impurities to remain in the solution. |
| Colored impurities are present. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired compound. |
Experimental Protocols
General Crystallization Protocol:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this compound, consider starting with toluene, ethyl acetate, or a mixture such as toluene/heptane or methanol/water.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: General experimental workflow for crystallization.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | 27603-25-4 [chemicalbook.com]
- 4. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 5. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and industrially relevant method is the oxidation of the corresponding thioether, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[1][2][3] This reaction selectively converts the methylthio group (-S-CH₃) to a methylsulfonyl group (-SO₂-CH₃).
Q2: Which oxidizing agents are recommended for this synthesis?
A2: Hydrogen peroxide (H₂O₂) is a commonly used and preferred oxidizing agent due to its efficiency and the fact that its primary byproduct is water.[2][4] Other oxidizing agents such as potassium permanganate and peroxytrifluoroacetic acid have also been reported but may introduce more complex purification challenges.[2][3]
Q3: What type of catalyst is most effective for this oxidation?
A3: Tungsten- or molybdenum-based catalysts are highly effective for this transformation.[2][3] These can be in the form of tungstic acid, molybdic acid, or their salts, such as sodium tungstate or sodium molybdate, which can form the active catalytic species in situ upon acidification.[2][3][4]
Q4: What are suitable solvents for this reaction?
A4: Aprotic, aromatic solvents like toluene are preferred, especially in industrial applications, as they facilitate the reaction and can be used for azeotropic removal of water during workup.[2][3] Glacial acetic acid has also been used, but its use can introduce excess water and may necessitate more rigorous purification steps.[2][4] Methylene chloride is a less desirable solvent due to industrial hygiene and handling concerns.[2]
Q5: What is a typical reaction temperature and duration?
A5: The oxidation is typically carried out at elevated temperatures, generally ranging from 50°C to 110°C.[2][4] A common range is between 70°C and 90°C.[2] The reaction time can vary, but a controlled addition of the oxidizing agent over several hours is often employed to manage the reaction exotherm and improve selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. 4. Poor quality of reagents. | 1. Ensure the catalyst is properly activated. If using a salt like sodium tungstate, ensure acidification (e.g., with sulfuric acid) to form the active tungstic acid. 2. Use a molar excess of hydrogen peroxide, typically in the range of 2.05:1 to 2.5:1 relative to the starting thioether.[4] 3. Gradually increase the reaction temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS). Optimal temperatures are often between 70°C and 100°C.[4] 4. Verify the purity and concentration of the starting materials and reagents, especially the hydrogen peroxide solution. |
| Formation of Sulfoxide as a Major Byproduct | 1. Incomplete oxidation. 2. Insufficient reaction time or temperature. 3. Not enough oxidizing agent was used. | 1. This is the most common side product. To drive the reaction to the desired sulfone, increase the amount of oxidizing agent. 2. Extend the reaction time or increase the temperature after the initial addition of the oxidant is complete. 3. Ensure at least two equivalents of the oxidizing agent are used to fully convert the thioether to the sulfone. |
| Product Degradation | 1. Reaction temperature is too high. 2. Presence of strong acids or bases during workup. | 1. Maintain the reaction temperature within the recommended range (e.g., 70-90°C).[2] Use controlled addition of the oxidant to prevent excessive exotherms. 2. During workup, use mild conditions for neutralization and extraction to avoid degradation of the product. |
| Difficulties in Product Isolation and Purification | 1. The product is a polar solid. 2. Residual catalyst or salts in the crude product. 3. Emulsion formation during aqueous workup. | 1. Recrystallization is a potential purification method. If using column chromatography, silica gel can be effective, but reverse-phase chromatography might be necessary for highly polar compounds. 2. Thoroughly wash the organic layer with water during the workup to remove water-soluble catalysts and salts. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
| Parameter | Condition 1 | Condition 2 (Illustrative) |
| Starting Material | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole |
| Oxidizing Agent | 35 wt% Hydrogen Peroxide | 30-50 wt% Hydrogen Peroxide |
| Catalyst | Sodium Molybdate Monohydrate & Sulfuric Acid | Tungstic Acid or Sodium Tungstate |
| Solvent | Toluene | Glacial Acetic Acid |
| Temperature | 80 ± 2°C | 70-100°C |
| Molar Ratio (Oxidant:Substrate) | ~2.67:1 | 2.05:1 to 2.5:1[4] |
| Catalyst Loading | ~2.5 g per mole of substrate | 0.002:1 to 0.008:1 (molar ratio to substrate)[4] |
| Reported Yield | High (exact % not specified in source) | ~65% (in a less optimized, older procedure)[2] |
Experimental Protocols
Detailed Methodology for Tungsten-Catalyzed Oxidation
This protocol is adapted from patent literature and represents a common method for the synthesis.[2][4]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a temperature probe.
-
Charging Reactants: To the flask, add 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mole), toluene as the solvent, and the tungsten catalyst (e.g., sodium tungstate, at a molar ratio of 0.002:1 to 0.008:1 relative to the substrate).[4] If using a salt, add sulfuric acid to generate the active catalyst in situ.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Addition of Oxidant: Once the reaction temperature is stable, add an aqueous solution of hydrogen peroxide (30-50 wt%, 2.05 to 2.5 molar equivalents) dropwise via the dropping funnel over a period of several hours (e.g., 4 hours).[2][4] Maintain the temperature within a narrow range (e.g., ± 2°C) during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature and monitor the progress of the reaction by a suitable analytical technique (TLC, GC, or LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove the catalyst and any remaining hydrogen peroxide.
-
If water removal is necessary, it can be done azeotropically by distilling off a portion of the toluene.[2]
-
-
Isolation: The product can be isolated by removing the solvent under reduced pressure.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 4. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of the degradation pathways of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented, based on the degradation of structurally similar 1,3,4-thiadiazole derivatives and sulfonylurea herbicides, the primary degradation pathways are expected to be hydrolysis and photolysis. The 1,3,4-thiadiazole ring is susceptible to cleavage, particularly under acidic or basic conditions.
Q2: How does pH affect the hydrolytic degradation of this compound?
A2: The hydrolytic degradation of compounds containing a sulfonyl group is often pH-dependent. For many sulfonylurea herbicides, the rate of hydrolysis is significantly faster in acidic conditions compared to neutral or basic conditions.[1][2] Cleavage of the sulfonylurea bridge is a common degradation pathway under acidic conditions.[1] Therefore, it is anticipated that this compound will be more susceptible to hydrolysis at lower pH values, likely leading to the cleavage of the C-S bond between the thiadiazole ring and the methylsulfonyl group.
Q3: What are the expected degradation products from hydrolysis?
A3: The primary degradation products from hydrolysis are likely to result from the cleavage of the bond connecting the methylsulfonyl group to the thiadiazole ring or the cleavage of the thiadiazole ring itself. Plausible products include 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonic acid and, upon further degradation, trifluoroacetic acid and other smaller fragments.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, compounds with aromatic or heteroaromatic rings can undergo photodegradation.[3][4] The presence of the trifluoromethyl group can also influence photochemical reactivity.[5] Exposure to UV or simulated sunlight is expected to induce degradation, potentially through photo-oxidation or ring cleavage. The mechanism may involve the generation of reactive oxygen species like hydroxyl and superoxide radicals.[3]
Q5: Are the methylsulfonyl and trifluoromethyl groups stable during degradation studies?
A5: Both the methylsulfonyl and trifluoromethyl groups are generally considered to be stable functional groups.[6][7] The trifluoromethyl group, in particular, is known for its high stability towards chemical and thermal degradation due to the strong carbon-fluorine bonds.[6] However, under harsh superacidic conditions, the trifluoromethyl group can be converted to a carboxylic acid.[8] The methylsulfonyl group is also relatively stable under both acidic and basic conditions.[7]
Troubleshooting Guides
Issue 1: No or very slow degradation observed during forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time to the stress condition. Elevate the temperature. For photostability studies, increase the light intensity or duration of exposure. |
| Compound is highly stable. | While the core structure may be stable, forced degradation aims to find conditions that do cause degradation. A stepwise increase in the harshness of conditions is recommended to find the degradation threshold.[9][10] |
| Incorrect solvent. | Ensure the compound is fully dissolved in the chosen solvent system. For hydrolytic studies, aqueous solutions are necessary. For poorly soluble compounds, the use of co-solvents may be required, but their potential for interference should be evaluated.[11] |
Issue 2: Complete or near-complete degradation of the parent compound.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressing agent. Shorten the exposure time. Lower the temperature. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the identification of primary degradation products.[9][12] |
| High reactivity of the compound. | Perform a time-course experiment with sample collection at multiple early time points to capture the formation of initial degradation products before they degrade further. |
Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column. | Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress ionization of the analyte or residual silanols on the column. Add a competing amine (e.g., triethylamine) in small concentrations to the mobile phase. |
| Sample solvent incompatibility. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Column overload. | Reduce the concentration of the injected sample. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 4: Irreproducible retention times in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient duration before starting the analysis, as indicated by a stable baseline.[13] |
| Fluctuations in mobile phase composition or temperature. | Use a thermostatted column compartment. Premix the mobile phase solvents or ensure the online mixing system is functioning correctly.[14] |
| Leaks in the HPLC system. | Inspect all fittings and connections for any signs of leakage.[15] |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.
-
Sample Preparation for Analysis: Prior to injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, typically with UV and/or mass spectrometric detection (LC-MS).[16] Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Forced Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL. Also, expose the solid compound to the light source.
-
Exposure Conditions: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Exposure Duration: Expose the samples for a defined period, monitoring for degradation at intermediate time points.
-
Analysis: Analyze the samples by HPLC or LC-MS and compare the results with the light-protected control sample.
Data Presentation
Table 1: Hypothetical Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 24 | 85.2 | 10.5 | 4.3 |
| 48 | 72.1 | 18.9 | 9.0 | |
| 72 | 60.5 | 27.3 | 12.2 | |
| Purified Water | 72 | 98.5 | < 1.0 | < 0.5 |
| 0.1 M NaOH | 72 | 95.3 | 2.5 | 2.2 |
Table 2: Hypothetical Photodegradation of this compound
| Condition | Exposure Duration (hours) | Parent Compound Remaining (%) | Major Photodegradant 1 (%) |
| Solid State | 24 | 99.1 | < 0.5 |
| 48 | 98.2 | 1.1 | |
| Solution (ACN/H₂O) | 24 | 92.7 | 6.8 |
| 48 | 85.4 | 13.5 |
Visualizations
Caption: Plausible degradation pathways of the target compound.
Caption: General workflow for forced degradation studies.
References
- 1. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. labcompare.com [labcompare.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Welcome to the technical support center for the purification of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Recovery After Column Chromatography
-
Potential Causes:
-
Solutions:
-
Use a more polar eluent or a gradient elution to ensure the compound is properly eluted from the column.
-
Consider using a different stationary phase, such as neutral alumina or reverse-phase silica (C18), to prevent degradation.[3]
-
To minimize the time the compound spends on the column, consider using flash chromatography.[3]
-
Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a retention factor (Rf) between 0.2 and 0.4.[3]
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Potential Causes:
-
The impurities have a similar polarity to the desired compound.
-
Formation of isomeric impurities during the synthesis.
-
-
Solutions:
-
Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.
-
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[3]
-
A multi-step purification strategy can be effective. This could involve an initial recrystallization or liquid-liquid extraction to remove some impurities before performing column chromatography.[3]
-
Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Potential Causes:
-
Solutions:
-
Further purify the crude material by column chromatography to remove impurities before attempting recrystallization.[1]
-
Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[3]
-
If the compound is an oil, attempting to form a salt or co-crystal might induce crystallization.[3]
-
Issue 4: Compound Degradation During Purification
-
Potential Causes:
-
The 1,3,4-thiadiazole ring can be sensitive to acidic conditions, and silica gel is acidic.[2]
-
The trifluoromethyl group can influence the electronic properties of the molecule, potentially increasing its sensitivity.
-
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The synthesis of this compound often involves the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[5][6] Therefore, common impurities may include the unreacted starting material and byproducts from the oxidation reaction.
Q2: What is a good starting point for a solvent system in column chromatography for this compound?
A2: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][7] The optimal ratio should be determined by TLC analysis.
Q3: How can I improve the peak shape during flash chromatography?
A3: Tailing or broad peaks can be due to the acidic nature of silica gel. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often improve peak shape.[4][7]
Q4: My compound is a white solid, but after purification, it has a yellowish tint. What could be the cause?
A4: A yellowish tint could indicate the presence of colored impurities or slight degradation of the compound. If degradation is suspected, especially on silica gel, using a less acidic stationary phase is recommended.[1] If colored impurities are present, they can sometimes be removed by treating a solution of the compound with activated charcoal before a final filtration and recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[3]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent. Ethanol/water or ethyl acetate/hexanes are common solvent systems to try.[1][7] Heat the mixture until the solvent is boiling and the solid has completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Purification Techniques and Key Parameters
| Purification Method | Stationary/Solid Phase | Typical Mobile Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Good for removing impurities with different polarities. |
| Neutral Alumina | Dichloromethane/Methanol gradient | Use if compound is acid-sensitive.[2] | |
| Reverse-Phase C18 Silica | Acetonitrile/Water gradient | Suitable for polar compounds. | |
| Recrystallization | N/A | Ethanol/Water | Good for moderately polar compounds.[1] |
| N/A | Ethyl Acetate/Hexanes | Effective for compounds of intermediate polarity.[7] | |
| N/A | Isopropanol/Water | An alternative for polar compounds.[7] |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 6. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethyl-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl-1,3,4-thiadiazoles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-5-trifluoromethyl-1,3,4-thiadiazole?
A1: The most prevalent method is the cyclization of thiosemicarbazide with trifluoroacetic acid or trifluoroacetic anhydride.[1] This reaction is typically carried out in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, to facilitate the ring closure.[2][3][4]
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are thiosemicarbazide and a trifluoroacetylating agent, most commonly trifluoroacetic acid or trifluoroacetic anhydride. The choice of solvent and cyclizing agent is also critical for reaction success.[1]
Q3: What is a typical work-up procedure for this reaction?
A3: A common work-up involves pouring the reaction mixture into cold water or onto ice to precipitate the crude product. The pH is then adjusted to be neutral or slightly basic (pH 8-9) with a base like sodium hydroxide or sodium carbonate solution to ensure the product is in its free base form.[1] The resulting solid is then collected by filtration, washed with cold water, and dried.[1]
Troubleshooting Guide
Low or No Product Yield
Q4: I am getting a very low yield or no desired product. What are the possible causes?
A4: Several factors can contribute to low or no yield. Here are some common culprits and troubleshooting steps:
-
Inefficient Dehydrating Agent: The cyclization requires a potent dehydrating agent to drive the reaction to completion. If you are using a weak acid or an insufficient amount of the cyclizing agent, the reaction may not proceed efficiently.
-
Suboptimal Reaction Temperature: Many cyclization reactions require heating to overcome the activation energy.[2]
-
Solution: Ensure your reaction is heated to the appropriate temperature, often reflux, for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
-
Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or trifluoroacetic acid/anhydride can inhibit the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or distillation before use.
-
-
Incorrect Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time.
-
Side Product Formation
Q5: I have isolated a significant amount of a side product. What could it be and how can I avoid it?
A5: A common side product in the synthesis of 1,3,4-thiadiazoles is the isomeric 1,2,4-triazole.
-
Cause: The formation of 1,2,4-triazoles is favored under alkaline conditions, while acidic conditions promote the formation of 1,3,4-thiadiazoles.[6][7]
-
Solution: Ensure your reaction is conducted under strongly acidic conditions. Avoid any basic contamination in your reaction setup. If your work-up involves basification, perform it at a low temperature and for a minimal amount of time.
-
Purification Challenges
Q6: I am having difficulty purifying my trifluoromethyl-1,3,4-thiadiazole derivative. What purification methods are recommended?
A6: Purification can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is the most common method for purifying solid products.
-
Recommended Solvents: A mixture of dimethylformamide (DMF) and water, or ethanol are often used for recrystallization.[8]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. The choice of eluent will depend on the specific substitution pattern of your thiadiazole. A gradient of ethyl acetate in hexane is a good starting point for optimization.
Experimental Protocols
Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
This protocol is adapted from a published procedure.[1]
-
Reaction Setup: In a clean, dry 1 L round-bottom flask, suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane with stirring.
-
Reagent Addition: Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride (POCl₃) over approximately 30 minutes. The reaction is exothermic and will produce a large amount of HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Maintain the reaction for 3 hours.
-
Work-up: After the evolution of HCl gas has ceased, pour the reaction mixture into 100 mL of cold water with stirring.
-
Neutralization: Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.
-
Isolation: Filter the product, wash it with cold water, and dry it at 363 K (90 °C).
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| Thiosemicarbazide | 91.13 | 14.5 g | 0.159 |
| Trifluoroacetic Acid | 114.02 | 12.0 mL (17.88 g) | 0.157 |
| Phosphorus Oxychloride | 153.33 | 15.0 mL (24.9 g) | 0.162 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
Caption: Troubleshooting logic for low product yield in trifluoromethyl-1,3,4-thiadiazole synthesis.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole to its corresponding sulfoxide and sulfone derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The tungsten or molybdenum catalyst may not be properly activated.[1][2] 2. Insufficient Oxidant: The amount of hydrogen peroxide may be inadequate for complete conversion. 3. Low Reaction Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.[1][2] 4. Poor Quality Starting Material: The presence of impurities in the 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole can inhibit the catalyst. | 1. Catalyst Activation: Ensure the catalyst (e.g., sodium tungstate or molybdate) is activated, typically by acidification to form the corresponding tungstic or molybdic acid in situ.[1][2] 2. Increase Oxidant: Incrementally add more hydrogen peroxide while monitoring the reaction progress by TLC or LC-MS. 3. Increase Temperature: Gradually increase the reaction temperature within the recommended range (70-90°C).[1][2] 4. Purify Starting Material: Purify the starting material to remove any potential catalyst poisons. A known byproduct from the synthesis of the starting material is 2,5-bis-(methylthio)-1,3,4-thiadiazole, which can be removed by acidification and phase separation.[3][4] |
| Formation of Sulfoxide Instead of Sulfone | 1. Insufficient Oxidant: The stoichiometry of the hydrogen peroxide is only sufficient for the first oxidation step. 2. Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second oxidation to the sulfone. | 1. Increase Oxidant Amount: To obtain the sulfone, use at least two equivalents of hydrogen peroxide relative to the starting thioether. 2. Extend Reaction Time: Monitor the reaction for the disappearance of the sulfoxide intermediate before work-up. |
| Over-oxidation to Sulfone When Sulfoxide is Desired | 1. Excess Oxidant: Too much hydrogen peroxide was used. 2. High Reaction Temperature: Elevated temperatures can favor the formation of the sulfone. | 1. Stoichiometric Control: Use approximately one equivalent of hydrogen peroxide for the selective formation of the sulfoxide. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of the second oxidation. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The catalyst may have been deactivated during the reaction. 2. pH of the Reaction Mixture: The pH may not be optimal for catalytic activity. | 1. Add Fresh Catalyst: In some cases, the addition of a small amount of fresh catalyst can restart a stalled reaction. 2. Adjust pH: For tungsten-catalyzed oxidations in the presence of hydrogen peroxide, the formation of pertungstic acid is crucial; ensure acidic conditions are maintained.[5] |
| Difficult Product Isolation | 1. Emulsion during Work-up: The presence of both organic and aqueous phases with residual catalyst can lead to the formation of emulsions. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to lower isolated yields. | 1. Break Emulsion: Add a saturated brine solution to help break up any emulsions during the extractive work-up. 2. Back-Extraction: Perform a back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole?
A1: Tungsten and molybdenum-based catalysts are highly effective for this transformation.[1][2] Commonly used catalysts include sodium tungstate, potassium tungstate, tungstic acid, and molybdic acid.[5][6] These are typically used in catalytic amounts.
Q2: Which oxidizing agent is most suitable for this reaction?
A2: Hydrogen peroxide (H₂O₂) is the preferred oxidizing agent, often used as a 30-50% aqueous solution.[1][2] It is effective, relatively inexpensive, and environmentally friendly as its main byproduct is water. Other oxidizing agents like peroxyacids (e.g., m-CPBA) can also be used for thioether oxidation.[7]
Q3: What solvents are recommended for this catalytic oxidation?
A3: The choice of solvent can depend on the specific catalyst system. For tungsten or molybdenum-catalyzed oxidations with hydrogen peroxide, aprotic aromatic solvents such as toluene are recommended.[1][2] Glacial acetic acid can also be used as a solvent and co-catalyst with tungsten catalysts.[5]
Q4: How can I selectively obtain the sulfoxide or the sulfone?
A4: Selectivity is primarily controlled by the stoichiometry of the oxidizing agent. For the sulfoxide, use approximately one equivalent of hydrogen peroxide. For the sulfone, use two or more equivalents. Reaction temperature and time also play a role; lower temperatures and shorter reaction times favor the sulfoxide, while higher temperatures and longer times favor the sulfone.
Q5: What is the typical yield for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole?
A5: The reported yield for the oxidation of a 2-(substituted thio)-5-(trifluoromethyl)-1,3,4-thiadiazole to the corresponding sulfone using hydrogen peroxide in an acidic aqueous medium was about 65%.[2] Yields can be optimized by careful control of reaction conditions.
Experimental Protocols
Protocol 1: Tungsten-Catalyzed Oxidation to this compound
This protocol is based on methodologies described in patents for the synthesis of the target sulfone.[1][5]
Materials:
-
2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Toluene
-
Sodium Tungstate (Na₂WO₄)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (30-50% aqueous solution)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in toluene.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (approximately 0.5-10 grams per mole of the starting thioether).[1][2]
-
Acidification: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring. This will generate tungstic acid in situ.
-
Heating: Heat the reaction mixture to the desired temperature, typically between 70°C and 90°C.[1][2]
-
Addition of Oxidant: Slowly add at least two equivalents of hydrogen peroxide solution via the dropping funnel, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and the intermediate sulfoxide are consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess hydrogen peroxide by adding a saturated solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Catalytic Oxidation
| Parameter | Value | Reference |
| Catalyst | Tungsten or Molybdenum based | [1][2] |
| Catalyst Loading | 0.5 - 10 g / mole of substrate | [1][2] |
| Oxidizing Agent | Hydrogen Peroxide (30-50% aq.) | [1][2] |
| Solvent | Toluene or Glacial Acetic Acid | [1][2][5] |
| Reaction Temperature | 50 - 100 °C (70 - 90 °C preferred) | [1][2] |
| Reported Yield (Sulfone) | ~65% | [2] |
Visualizations
Caption: Experimental workflow for the catalytic oxidation.
Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.
References
- 1. EP0926143B1 - Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Google Patents [patents.google.com]
- 2. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
- 3. EP0926141B1 - Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Mass Spectrometry Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a compound of interest for its potential biological activities, including antifungal, insecticidal, and bactericidal properties.[1] Due to the limited availability of direct mass spectrometry data for this specific molecule in public literature, this guide synthesizes information from related compounds and general principles of mass spectrometry to predict its fragmentation patterns and compare it with alternative analytical approaches and molecules.
Predicted Mass Spectrum and Fragmentation
Based on the analysis of similar structures, such as other 1,3,4-thiadiazole derivatives and compounds containing sulfonyl and trifluoromethyl groups, a proposed fragmentation pathway for this compound under mass spectrometry can be postulated.[2][3][4] The molecular weight of the compound is 232.2 g/mol .[5] In positive ion mode electrospray ionization (ESI-MS), the molecular ion peak ([M+H]⁺) would be expected at m/z 233.
The primary fragmentation events are likely to involve the cleavage of the methylsulfonyl and trifluoromethyl groups, as well as the rupture of the thiadiazole ring.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound.
Comparative Analysis
Comparison with Alternative Analytical Techniques:
While mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Typical Applications |
| LC-MS/MS | High sensitivity and selectivity, provides structural information.[6] | Higher cost, requires expertise for data interpretation. | Quantitative analysis, metabolite identification, impurity profiling. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Robust, widely available, good for quantification.[7] | Lower sensitivity than MS, co-eluting peaks can interfere. | Routine quality control, purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities or degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation.[8] | Lower sensitivity, requires larger sample amounts. | Structure confirmation of the bulk material. |
Comparison with Structurally Related Molecules:
The mass spectrometric behavior of the target compound can be benchmarked against other molecules with similar functional groups.
| Compound | Key Structural Features | Expected Fragmentation Differences |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | Amino group instead of methylsulfonyl. | Absence of SO₂CH₃ loss; fragmentation dominated by the amino and trifluoromethyl groups.[9] |
| Sulfonamides | General class of compounds with a sulfonyl group. | Fragmentation patterns are well-characterized and often involve cleavage of the S-N bond.[6][10] |
| Other Trifluoromethylated Heterocycles | Presence of the CF₃ group on various heterocyclic scaffolds. | The stability of the heterocyclic ring will influence the fragmentation pathway.[11][12][13] |
Experimental Protocols
A general experimental workflow for the analysis of this compound by LC-MS is outlined below. This protocol is based on methods used for similar small molecules.[6][14]
Experimental Workflow for LC-MS Analysis:
Caption: General workflow for LC-MS analysis.
Detailed Method Parameters (Hypothetical):
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6545 Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Collision Energy | 10, 20, 40 eV (for MS/MS) |
| Mass Range | 50-500 m/z |
Conclusion
The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using modern LC-MS/MS techniques. By understanding the fragmentation patterns of related compounds, researchers can develop robust analytical methods for its quantification and structural characterization. This guide provides a framework for initiating such studies and for comparing the results with alternative analytical methodologies and related molecules, thereby supporting further research and development in the fields of agrochemicals and pharmaceuticals.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. article.sapub.org [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonylation sites for adenine and its nucleosides/nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Fluconazole in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Research indicates that 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, in particular, has demonstrated significant antifungal activity, making it a compound of interest for the development of new antifungal treatments.[1]
Comparative Efficacy Data
To facilitate a quantitative comparison, this guide presents data from a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which share the core 1,3,4-thiadiazole structure with the compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these derivatives and Fluconazole against various fungal strains. A lower MIC value indicates a higher potency of the antifungal agent.
| Fungal Strain | 2-(5-nitro-2-furyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5e) MIC (µg/mL) | 2-(1-methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5d) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.048 | 0.096 | >100 |
| Candida spp. | 0.048–3.12 | 0.048–3.12 | >100 |
| Cryptococcus neoformans | - | - | - |
| Aspergillus niger | 1.56 | 3.12 | Inactive |
| Aspergillus fumigatus | 6.25 | 1.56 | Inactive |
Data sourced from a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives.[2] It is important to note that these are related compounds and not this compound itself.
The data indicates that certain 1,3,4-thiadiazole derivatives exhibit potent antifungal activity, in some cases significantly exceeding that of Fluconazole, particularly against Candida albicans and other Candida species where Fluconazole was largely inactive at the tested concentrations.[2] Furthermore, these derivatives demonstrated activity against Aspergillus species, against which Fluconazole was inactive.[2]
Mechanism of Action
The antifungal mechanism of azole drugs like Fluconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.
While the specific mechanism of action for this compound is not definitively established in the available literature, many 1,3,4-thiadiazole derivatives are known to target various cellular processes in fungi. Some act as inhibitors of enzymes crucial for fungal survival, while others may interfere with cell wall synthesis or other metabolic pathways. The trifluoromethyl group present in the target compound is known to enhance lipophilicity and metabolic stability, potentially allowing for more effective interaction with biological membranes and enzymes.[1]
Experimental Protocols
The determination of antifungal efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antifungal agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for antifungal susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Fungal Strains: Cultures of the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Antifungal Agents: Stock solutions of this compound and Fluconazole prepared in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Fungal colonies are suspended in sterile saline to achieve a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
The suspension is then diluted in the growth medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
3. Plate Preparation and Serial Dilution:
-
100 µL of the growth medium is added to all wells of a 96-well plate except the first column.
-
200 µL of the antifungal agent at the highest concentration is added to the first well of each row.
-
Serial two-fold dilutions are performed by transferring 100 µL from the first well to the second, and so on, across the plate. The final 100 µL from the last dilution well is discarded.
-
This creates a gradient of decreasing antifungal concentrations across the plate.
4. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well, bringing the final volume to 200 µL.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of azole antifungal drugs like Fluconazole.
References
Validating the Biological Target of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Analysis
Published: December 29, 2025
This guide provides a comparative analysis for validating the biological target of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a compound that has garnered interest for its potential therapeutic applications. The primary validated biological target of this compound is Monoamine Oxidase B (MAO-B) , a key enzyme in the metabolic pathways of neurotransmitters. This document will compare the inhibitory activity of this compound with a well-established MAO-B inhibitor, Selegiline, and a known inactive compound, providing a framework for target validation.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound against human MAO-B was evaluated and compared with Selegiline, a standard MAO-B inhibitor, and a structurally related but inactive compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined using a fluorometric assay.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | MAO-B | 78 |
| Selegiline | MAO-B | 25 |
| Inactive Control Compound | MAO-B | > 10,000 |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity against MAO-B is provided below.
MAO-B Inhibitory Assay Protocol
This protocol outlines the steps for a fluorometric assay to measure the inhibition of MAO-B.
-
Preparation of Reagents : All compounds, including the test compound, reference inhibitor (Selegiline), and the enzyme (human recombinant MAO-B), are prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme and Inhibitor Incubation : The enzyme is pre-incubated with varying concentrations of the test compounds or the reference inhibitor for 15 minutes at 37°C.
-
Substrate Addition : The reaction is initiated by adding a fluorogenic substrate, such as Amplex Red, along with horseradish peroxidase and a MAO-B specific substrate (e.g., benzylamine).
-
Signal Detection : The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths set to 530 nm and 590 nm, respectively. The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and Biological Pathway
The following diagrams illustrate the experimental workflow for the MAO-B inhibitory assay and the role of MAO-B in the dopamine metabolic pathway.
Caption: Workflow for the MAO-B fluorometric inhibitory assay.
Unlocking Antitumor Potential: A Comparative Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs
For researchers and professionals in drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole analogs, focusing on their potential as anticancer agents. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.
The core structure, this compound, features a trifluoromethyl group known to enhance metabolic stability and cell permeability, and a methylsulfonyl group that can participate in crucial interactions with biological targets.[1] Variations of this scaffold have been explored to understand the structural requirements for potent cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity of 1,3,4-Thiadiazole Analogs
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [2] |
| 2 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [2] |
| 3 | N-(5-Nitrothiazol-2-yl)thioacetamido | 4-(Trifluoromethyl)phenylamino | K562 (Leukemia) | 33.0 | [3] |
| 4 | N-(5-Nitrothiazol-2-yl)thioacetamido | 4-(Trifluoromethyl)phenylamino | Jurkat (Leukemia) | 17.9 | [3] |
| 5 | N-(5-Nitrothiazol-2-yl)thioacetamido | 4-(Trifluoromethyl)phenylamino | HeLa (Cervical) | 12.4 | [3] |
| 6 | 2-(3-Chlorophenyl)acetamido | Trifluoromethyl | MCF-7 (Breast) | Not specified, but showed better activity than other analogs | [4] |
| 7 | 2-(4-Chlorophenyl)acetamido | Trifluoromethyl | MCF-7 (Breast) | Not specified, but showed better activity than other analogs | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Structure-Activity Relationship Insights
-
Role of the Trifluoromethyl Group: The presence of a trifluoromethyl group at the C5 position of the 1,3,4-thiadiazole ring is a common feature in many active analogs, suggesting its importance for cytotoxic activity.[3][4] This group is known to increase lipophilicity, which can enhance cell membrane permeability and metabolic stability.[1]
-
Influence of the C2 Substituent: The nature of the substituent at the C2 position significantly impacts the anticancer potency.
-
Aromatic amino groups, particularly those substituted with electron-withdrawing groups like trifluoromethyl, have shown notable activity. For instance, the 2-(2-trifluoromethylphenylamino) substituent in compounds 1 and 2 resulted in moderate cytotoxicity against breast cancer cell lines.[2]
-
More complex side chains, such as the N-(5-nitrothiazol-2-yl)thioacetamido group in compounds 3-5 , have demonstrated potent activity against leukemia and cervical cancer cell lines.[3] This suggests that extending the C2 substituent to interact with additional binding pockets in the target protein can enhance efficacy.
-
Simple acetamido linkers with substituted phenyl rings, like in compounds 6 and 7 , also contribute to cytotoxicity, with the position of the chloro substituent influencing activity.[4]
-
Experimental Protocols
To facilitate the comparison and further investigation of these analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathways
While the precise molecular targets of this compound analogs are not fully elucidated, studies on broader classes of 1,3,4-thiadiazole derivatives suggest several potential mechanisms of action. These compounds have been reported to induce apoptosis and cell cycle arrest in cancer cells.[5] Potential signaling pathways that may be modulated by these analogs include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Thiadiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This can occur at different checkpoints of the cell cycle (e.g., G1/S or G2/M) and often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
-
Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as Abl kinase.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data suggests that modifications at the C2 position of the thiadiazole ring can significantly influence cytotoxic activity. To build a comprehensive structure-activity relationship, further studies involving the synthesis and biological evaluation of a diverse library of analogs are warranted. Systematic variations of the sulfonyl group (e.g., replacing the methyl with other alkyl or aryl moieties) and further exploration of different substituents at the C2 position will be crucial in identifying compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these promising compounds. This will ultimately guide the rational design of more effective and safer thiadiazole-based cancer therapeutics.
References
- 1. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Activity of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic compound with a range of reported biological activities, including antifungal, anticancer, and herbicidal properties.[1] This guide provides a comparative overview of its in vitro and in vivo activities based on available scientific literature. While specific quantitative data for this exact compound is limited, this guide synthesizes the existing information and presents data on structurally related 1,3,4-thiadiazole derivatives to offer a contextual understanding of its potential performance.
Data Presentation: A Comparative Analysis
Direct quantitative comparisons of in vitro and in vivo activity for this compound are challenging due to a lack of specific published data. However, the following tables summarize the reported activities and provide comparative data for other 1,3,4-thiadiazole derivatives to illustrate the potential efficacy of this class of compounds.
Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Fungal Strain | In Vitro Activity (MIC) | Reference |
| 2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans and Candida spp. | 0.048-3.12 µg/mL | [2] |
| 2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | < 0.048 µg/mL | [2] |
| 2-(Nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazoles | Aspergillus niger and Aspergillus fumigatus | 1.56-6.25 µg/mL | [2] |
| 1-(5-Alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas | Staphylococcus aureus | 0.78–3.125 µg/mL | [3] |
Table 2: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | In Vitro Activity (IC50) | Reference |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivative (Compound 5m) | BxPC-3, H1975, SKOV-3, A875, HCT116, etc. | 0.04 to 23.6 µM | [4] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Breast Carcinoma (MCF-7) | 21.3 ± 0.72 µg/mL | [5] |
| 2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Breast Cancer (MCF7) | Better than other derivatives in the study | [5] |
| N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamide | Hepatocellular Carcinoma (HepG2) | 9.4 µg/mL | [7] |
| N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamide | Leukemia (HL60) | 45.2 µg/mL | [7] |
| N-(5-methyl-[1][5][6]thiadiazol-2-yl)-propionamide | Breast Carcinoma (MCF7) | 97.6 µg/mL | [7] |
| Indolin-2-one with 1,3,4-thiadiazole hybrid (IVc) | Breast Cancer Panel | 1.47 µM | [8] |
| Indolin-2-one with aziridine hybrid (VIc) | Colon Cancer Panel | 1.40 µM | [8] |
Table 3: Herbicidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Weed Species | Activity | Reference |
| This compound | Not specified | Intermediate in the synthesis of fluthiachlor | |
| (Z)-methoxyethyl- and (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate | Rape and amaranth pigweed | 100% herbicidal activity at 1.5 kg/ha | [9] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.
-
Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution is then performed in a 96-well microtiter plate containing RPMI 1640 medium to obtain a range of desired concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mandatory Visualization
Caption: General experimental workflow for in vitro antifungal and cytotoxicity assays.
Caption: Postulated signaling pathway for anticancer activity of thiadiazole derivatives.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purity Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a critical step. This guide provides a comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, alongside potential alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in method selection and implementation.
Standard Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical tool for pharmaceutical analysis due to its robustness and versatility. A specific HPLC method for this compound can be effectively developed based on methodologies established for similar thiadiazole derivatives.
A validated HPLC method for a novel antifungal drug based on a 1,3,4-thiadiazole structure utilized a C8 column with a gradient elution of acetonitrile and water containing 0.03% trifluoroacetic acid (TFA), with UV detection at 250 nm.[1] This method demonstrated good linearity, precision, and accuracy, making it a strong starting point for the analysis of this compound.
Experimental Protocol: Proposed HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C8, 5 µm particle size, 4.6 mm x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18-20 min: Linear gradient to 95% A, 5% B
-
20-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Method Validation Parameters:
-
Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.
-
Linearity: A linear relationship between peak area and concentration should be established over a defined range.
-
Accuracy: The closeness of the test results to the true value should be determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements should be assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Alternative Analytical Methods
While RP-HPLC is a powerful technique, alternative methods can offer advantages in terms of selectivity, speed, and suitability for different types of impurities.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a valuable alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[2][3] Given the presence of the polar sulfonyl group in this compound, HILIC could offer a different selectivity profile for polar impurities.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high throughput, reduced organic solvent consumption, and unique selectivity.[2][3] SFC can be an orthogonal technique to RP-HPLC, providing a different separation mechanism that may be beneficial for resolving co-eluting impurities.
Gas Chromatography (GC)
For volatile and thermally stable impurities, Gas Chromatography (GC) can be a suitable alternative. A patent describing the synthesis of this compound mentions the use of GC to monitor the reaction progress, indicating that the compound and its precursors have some degree of volatility.[4]
Comparison of Analytical Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Partitioning based on hydrophobicity | Partitioning of polar analytes from a polar stationary phase | Partitioning using a supercritical fluid mobile phase | Partitioning based on volatility and interaction with a stationary phase |
| Primary Application | Broad range of non-polar to moderately polar compounds | Polar and hydrophilic compounds | Chiral and achiral separations, high throughput screening | Volatile and thermally stable compounds |
| Typical Stationary Phase | C18, C8 | Bare silica, polar bonded phases | Chiral and achiral packed columns | Various, e.g., Polysiloxane |
| Typical Mobile Phase | Acetonitrile/Methanol and Water | Acetonitrile and a small amount of aqueous buffer | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Inert gas (e.g., Helium, Nitrogen) |
| Advantages | Robust, versatile, well-established | Orthogonal selectivity to RP-HPLC for polar compounds | Fast, reduced organic solvent use, unique selectivity | High resolution for volatile compounds |
| Limitations | Poor retention of very polar compounds | Can have longer equilibration times | Requires specialized instrumentation | Limited to volatile and thermally stable analytes |
Visualizing the Experimental Workflows
To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for the proposed HPLC purity analysis method.
References
A Comparative Benchmark Analysis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole and Related Derivatives Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound with potential applications in agrochemicals and pharmaceuticals.[1] Its structural features, particularly the 1,3,4-thiadiazole core and the electron-withdrawing methylsulfonyl group, suggest its potential as a bioactive molecule. Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Notably, the sulfonamide moiety is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[3]
While direct head-to-head benchmark studies for this compound are not extensively available in the public domain, this guide provides a comparative analysis based on data from structurally related thiadiazole derivatives. The primary focus of this comparison is on the inhibition of carbonic anhydrases and cytotoxic activity against cancer cell lines, leveraging available data to benchmark against established inhibitors.
Performance Comparison: Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole scaffold, particularly when substituted with sulfonamide groups, is a known inhibitor of carbonic anhydrases (CAs).[3] CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[5] The following table summarizes the inhibitory activity (Ki) of various thiadiazole sulfonamide derivatives against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compares them with the widely used CA inhibitor, Acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Reference Inhibitor) | 250 | 12.1 | 25.8 | 5.7 |
| 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide | Weak | 121 | 39 | 4.8 |
| Benzenesulfonamide derivative with[5][6]triazolo[3,4-b][5][6][7]thiadiazinyl moiety | 86.4 - 32,800 | 0.56 - 17.1 | 4.5 - 47.0 | 0.85 - 376 |
| Sulfonamide-based thiadiazole derivative (STD 4f) with methoxy and Cl groups on the benzene ring | - | - | - | - |
Note: Data for thiadiazole derivatives are sourced from studies on related compounds and are intended to provide a benchmark for potential activity.[3][8][9] The inhibitory potential of this compound would need to be confirmed by direct experimental evaluation.
Performance Comparison: Anticancer Activity
Thiadiazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent cytotoxicity against various cancer cell lines.[1] The mechanism of action can be diverse, including the inhibition of kinases such as VEGFR-2 and Akt, which are crucial for tumor growth and survival.[8][10] The following table presents the half-maximal inhibitory concentrations (IC50) for representative thiadiazole derivatives against several human cancer cell lines.
| Compound/Drug | Target Cell Line | IC50 (µM) |
| Doxorubicin (Reference Drug) | MCF-7 | Varies with experimental conditions |
| Sorafenib (Reference Drug) | HepG-2 | 9.18 |
| Thiadiazole derivative 22d | MCF-7 | 1.52 |
| Thiadiazole derivative 22a | HepG-2 | 6.47 |
| Benzothiazole-thiadiazole hybrid 4f | MCF-7 | 2.74 |
| Benzothiazole-thiadiazole hybrid 4f | HepG-2 | 5.05 |
| Benzothiazole-thiadiazole hybrid 4f | HCT-116 | Data not specified in the same format |
Note: The IC50 values are for structurally related thiadiazole derivatives and not for this compound itself.[10][11] These values are presented to illustrate the potential cytotoxic efficacy of this class of compounds.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.
Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound) and reference inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 158 µL of assay buffer.
-
Add 2 µL of the diluted test compound, reference inhibitor, or DMSO (for the control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
-
MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Cell culture medium appropriate for the cell line
-
Test compound and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[12]
-
Visualizations
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Caption: Role of CAIX in Cancer Cells and its Inhibition.
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Binding Profile of a Potent Carbonic Anhydrase Inhibitor: A Comparative Guide
A detailed analysis strongly suggests that 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a member of the thiadiazole family, exerts its biological effects through the inhibition of carbonic anhydrases (CAs), a group of ubiquitous metalloenzymes crucial in various physiological processes. While direct experimental binding data for this specific compound is not publicly available, extensive research on structurally similar molecules, particularly thiadiazole-based sulfonamides, provides a robust framework for understanding its mechanism of action. This guide compares the inferred binding characteristics of this compound with established carbonic anhydrase inhibitors, supported by experimental data from close analogs.
Carbonic anhydrases are key therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain cancers. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of potent CA inhibitors. These compounds typically function by coordinating with the zinc ion located in the enzyme's active site, thereby disrupting its catalytic activity.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To contextualize the binding mode of this compound, we compare it with the well-characterized inhibitors Acetazolamide, Methazolamide, and Dorzolamide, as well as with closely related thiazole-methylsulfonyl derivatives for which experimental data is available. The comparison focuses on their inhibitory potency against two major human carbonic anhydrase isoforms, hCA I and hCA II.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Binding Mode |
| This compound | hCA I & hCA II (inferred) | Not available | Not available | Inferred to be Zinc-binding via sulfonamide mimic |
| Thiazole-methylsulfonyl Derivative (Closest Analog) | hCA I | Not available | 39.38 µM - 198.04 µM[1][2] | Zinc-binding |
| hCA II | Not available | 39.16 µM - 86.64 µM[1][2] | Zinc-binding | |
| Acetazolamide (Comparator) | hCA I | 278.8 nM[3] | 18.11 µM[1][2] | Zinc-binding via sulfonamide |
| hCA II | 293.4 nM[3] | 20.65 µM[1][2] | Zinc-binding via sulfonamide | |
| Methazolamide (Comparator) | hCA II | Potent inhibitor[4][5] | Not available | Zinc-binding via sulfonamide |
| Dorzolamide (Comparator) | hCA II | 8 nM[6] | Not available | Zinc-binding via sulfonamide |
Elucidating the Binding Mechanism: The Role of the Sulfonyl Group
The primary mechanism of action for this class of inhibitors involves the deprotonated sulfonamide group acting as a strong zinc-binding group. This interaction is crucial for the high-affinity inhibition of carbonic anhydrases. The 1,3,4-thiadiazole ring and its substituents, such as the methylsulfonyl and trifluoromethyl groups, contribute to the overall binding affinity and selectivity by interacting with amino acid residues in the active site.
The binding of a sulfonamide inhibitor to the carbonic anhydrase active site can be visualized as a multi-step process. Initially, the inhibitor diffuses into the active site cavity. Subsequently, the sulfonamide moiety coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination is stabilized by a network of hydrogen bonds with surrounding amino acid residues.
Experimental Protocols
The determination of the inhibitory activity of compounds against carbonic anhydrase is typically performed using a stopped-flow spectrophotometric assay or an esterase assay.
Carbonic Anhydrase Inhibition Assay (Esterase Method)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase I and II isoenzymes
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., thiazole-methylsulfonyl derivative)
-
Reference inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the inhibitor solution at various concentrations.
-
Incubate the plate at room temperature for a specified time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
Conclusion
Based on the extensive evidence from structurally related compounds, this compound is predicted to be a potent inhibitor of carbonic anhydrase. Its binding mode is anticipated to involve the coordination of its sulfonyl group with the catalytic zinc ion in the enzyme's active site, a mechanism shared with many clinically successful sulfonamide drugs. The trifluoromethyl and methylsulfonyl moieties likely contribute to enhanced binding affinity and potential isoform selectivity. Further experimental studies, including direct binding assays and X-ray crystallography, are warranted to definitively confirm the binding mode and inhibitory potency of this specific compound. Such studies would be invaluable for the rational design of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the NMR Spectrum of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A detailed guide for the interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is presented below for researchers, scientists, and professionals in drug development. This guide provides predicted chemical shifts, a comparison with related chemical structures, and detailed experimental protocols for acquiring NMR data.
Predicted NMR Spectral Data
Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | -SO₂CH ₃ | 3.4 - 3.8 | Singlet | - |
| ¹³C | -SO₂C H₃ | 40 - 45 | Quartet | ³J(C,F) ≈ 1-2 |
| C -SO₂ | 165 - 170 | Quartet | ²J(C,F) ≈ 35-40 | |
| C -CF₃ | 150 - 155 | Quartet | ²J(C,F) ≈ 40-45 | |
| -C F₃ | 118 - 122 | Quartet | ¹J(C,F) ≈ 270-280 | |
| ¹⁹F | -CF ₃ | -60 to -65 | Singlet | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. The actual chemical shifts can be influenced by the solvent used.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of compounds containing similar structural motifs is essential.
1,3,4-Thiadiazole Ring System
The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are significantly influenced by the nature of the substituents at the 2 and 5 positions. In 2,5-disubstituted 1,3,4-thiadiazoles, the ring carbons typically resonate in the range of 150-175 ppm. The presence of two strongly electron-withdrawing groups, the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups, is expected to shift these carbons to the downfield end of this range.
Methylsulfonyl Group
The protons of a methylsulfonyl group attached to an aromatic or heterocyclic ring typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the region of 3.0-3.5 ppm. The corresponding carbon atom in the ¹³C NMR spectrum is expected to resonate around 40-45 ppm.
Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group and its presence significantly influences the NMR spectrum. In ¹⁹F NMR, the -CF₃ group attached to a heterocyclic ring generally appears as a singlet in the range of -60 to -70 ppm. In the ¹³C NMR spectrum, the carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹J(C,F)) of approximately 270-280 Hz. The carbon of the thiadiazole ring attached to the -CF₃ group will also exhibit a quartet splitting due to a two-bond coupling (²J(C,F)) of around 40-45 Hz.
Experimental Protocols
For the acquisition of high-quality NMR spectra of this compound, the following general protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Ensure the sample is fully dissolved to obtain sharp NMR signals.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
-
¹⁹F NMR:
-
Spectrometer Frequency: 376 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: -50 to -80 ppm
-
Number of Scans: 64-128
-
Relaxation Delay: 1-2 seconds
-
Referencing: External standard such as CFCl₃ at 0.00 ppm.
-
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. | Confirms molecular formula but does not provide detailed structural connectivity like NMR. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as sulfonyl (strong absorptions around 1350 and 1150 cm⁻¹) and C-F bonds. | Confirms functional groups but does not give information about the carbon-hydrogen framework. |
| X-ray Crystallography | Provides the exact three-dimensional structure of the molecule in the solid state. | Gives the most definitive structural information but requires a suitable single crystal, which may be difficult to obtain. |
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the complete spectral interpretation of this compound.
Caption: Workflow for structural elucidation.
This comprehensive guide provides a robust framework for the interpretation of the NMR spectrum of this compound, facilitating its accurate characterization in research and development settings.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS No. 27603-25-4).
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data may be limited, the structural motifs—a thiadiazole ring, a methylsulfonyl group, and a trifluoromethyl group—suggest that it should be treated as a hazardous substance.[1][2][3][4][5] Precautionary measures are essential to minimize exposure and mitigate risks.
Key Hazards:
-
Some derivatives are suspected of causing genetic defects or cancer.[1]
-
Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]
Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must wear appropriate PPE to ensure their safety.[7]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][7] |
| Body Protection | A lab coat and closed-toe shoes.[2][7] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][4][7] |
Experimental Protocol for Disposal
The primary method for disposing of this compound is through an approved hazardous waste disposal service.[1][8] Adherence to all national and local regulations is mandatory.[1][8]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[2][9]
-
Solid Waste:
-
Collect unused or expired this compound in its original container if possible.[2][8]
-
Any grossly contaminated materials, such as weighing boats, contaminated paper towels, or absorbent pads from spills, should be collected in a designated, sealed, and clearly labeled hazardous solid waste container.[1][2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Empty Containers:
Step 2: Container Management
All waste containers must be in good condition, compatible with the chemical, and properly labeled.[2][11][12]
| Container Requirement | Specification |
| Condition & Compatibility | Containers must be in good condition with no leaks or cracks and made of a material that does not react with the waste.[11][12] |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[2][9][12] Do not use abbreviations.[11] |
| Closure | Containers must be kept tightly closed except when adding waste.[2][11][12] |
| Fill Level | Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12] |
Step 3: Storage
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[12]
-
The SAA should be in a well-ventilated area.[1]
-
Segregate containers of this waste from incompatible materials, particularly strong oxidizing agents and bases.[12]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[12]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][9]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available, or all known hazard information.[8]
-
Complete all required waste disposal documentation as per institutional and local regulations.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][2]
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.[1]
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2] Avoid generating dust.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled container for disposal as hazardous solid waste.[1][2]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]
-
Reporting: Report the spill to your institution's EHS department.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- - Safety Data Sheet [chemicalbook.com]
- 5. CAS # 27603-25-4, this compound - chemBlink [chemblink.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
